3-(2-bromophenyl)-5-methyl-1H-Pyrazole
Description
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
3-(2-bromophenyl)-5-methyl-1H-pyrazole |
InChI |
InChI=1S/C10H9BrN2/c1-7-6-10(13-12-7)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13) |
InChI Key |
NMNMDRKHGHDWFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Structural Elucidation and Regiochemical Assignment of 3-(2-bromophenyl)-5-methyl-1H-pyrazole
Abstract This technical guide details the structural characterization of 3-(2-bromophenyl)-5-methyl-1H-pyrazole, a critical pharmacophore in kinase inhibitor development. We address the specific challenges posed by annular tautomerism and provide a self-validating analytical workflow combining high-resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR), and X-ray crystallography.
Introduction & Synthetic Context
The pyrazole ring is a privileged scaffold in medicinal chemistry, particularly for ATP-competitive kinase inhibitors. The target molecule, This compound , presents a classic structural elucidation challenge: distinguishing the correct isomerism and establishing the tautomeric equilibrium in solution.
The Synthetic Pathway
The synthesis typically employs a Knorr-type cyclocondensation of 1-(2-bromophenyl)butane-1,3-dione with hydrazine hydrate. While unsubstituted hydrazine yields a single chemical entity, the resulting product exists in a tautomeric equilibrium between the
Figure 1: Synthetic pathway via Knorr condensation.[1] The symmetry of hydrazine leads to a single connectivity product subject to tautomerism.
Mass Spectrometry: The Bromine Signature[2]
Before NMR analysis, the presence of the bromine atom provides a definitive "isotopic fingerprint" that validates the elemental composition.
Isotopic Pattern Recognition
Bromine exists naturally as two stable isotopes,
Table 1: Theoretical MS Data for C
| Ion Type | m/z Value | Relative Intensity | Diagnostic Significance |
| M | 236.0 | 100% | Base peak (molecular ion) |
| M+2 ( | 238.0 | ~98% | Confirms mono-bromination |
| [M-Br] | 157.0 | Variable | Loss of Br radical (Aryl cation) |
Experimental Check: If your MS spectrum shows an M/(M+2) ratio deviating significantly from 1:1 (e.g., 1:2:1), you have likely formed a dibromo species or failed to incorporate the halogen.
NMR Spectroscopy: Solving the Tautomerism Puzzle
The core challenge in pyrazole chemistry is annular tautomerism. In solution, the proton on the nitrogen oscillates between N1 and N2.
Solvent Selection Strategy
-
CDCl
: Often leads to rapid proton exchange, resulting in broadened signals and averaged chemical shifts. -
DMSO-d
: The solvent of choice. It forms hydrogen bonds with the NH proton, slowing the exchange rate on the NMR timescale. This often allows for the observation of distinct tautomeric species or, at minimum, sharp, well-defined signals.
1H NMR Assignment Logic
The proton spectrum should display four distinct regions.
-
The Methyl Group: A sharp singlet at
ppm. -
The Pyrazole C4-H: A diagnostic singlet around
ppm. This proton is critical for NOESY experiments. -
The Aromatic Region: The 2-bromophenyl group creates a specific splitting pattern (ABCD system). Look for the deshielded doublet of the proton ortho to the bromine.
-
The N-H Proton: A broad singlet, typically very deshielded (
ppm).
2D NMR: NOESY/ROESY for Spatial Confirmation
To confirm the connectivity (that the methyl and aryl groups are indeed on the pyrazole ring), Nuclear Overhauser Effect Spectroscopy (NOESY) is required.
-
Correlation A: Strong cross-peak between Methyl-H and Pyrazole C4-H .
-
Correlation B: Strong cross-peak between Aryl-H (ortho) and Pyrazole C4-H .
Note: You will not typically see a strong NOE between the Methyl and the Aryl group, as they are separated by the C4 position.
Figure 2: Analytical logic flow for validating the pyrazole structure.
X-Ray Crystallography: The Gold Standard
While NMR describes the molecule in solution (where it exists as a tautomeric mixture), Single Crystal X-Ray Diffraction (SC-XRD) determines the precise tautomer present in the solid state.
-
Crystal Growth: Slow evaporation of an Ethanol/Water or Methanol/Dichloromethane mixture usually yields suitable needles.
-
Tautomer Identification: In the solid state, the proton will be localized on either N1 or N2. For this compound, the crystal packing is often stabilized by intermolecular hydrogen bonds forming dimers or catemers.
-
Key Parameter: The C3-N2 and C5-N1 bond lengths will differ slightly (double bond character vs. single bond character), definitively assigning the tautomer in the crystal lattice.
Experimental Protocols
Synthesis of this compound
-
Reagents: Dissolve 1-(2-bromophenyl)butane-1,3-dione (1.0 eq) in Ethanol (0.5 M concentration).
-
Addition: Add Hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1). -
Workup: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography.
Characterization Workflow
-
Sample Prep: Dissolve ~5 mg of purified solid in 0.6 mL DMSO-d
. -
Acquisition:
-
Run 1H NMR (16 scans, 2s delay).
-
Run 13C NMR (proton decoupled, >256 scans).
-
Run 1H-1H NOESY (mixing time 300-500 ms).
-
-
Data Processing: Phase correct manually. Integrate the methyl singlet and set to 3.00H. Check the integration of the aromatic region (should be 4H) and the pyrazole C4-H (1H).
References
-
Elguero, J., et al. (2002). Tautomerism in Pyrazoles and Related Azoles. Advances in Heterocyclic Chemistry.
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Bromine and Chlorine Patterns.
-
Fruchier, A., et al. (1984).[4] 1H, 13C and 15N NMR spectra of pyrazole derivatives. Magnetic Resonance in Chemistry.
-
Organic Chemistry Portal. (2024). Synthesis of Pyrazoles.
Sources
- 1. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. semanticscholar.org [semanticscholar.org]
Technical Guide: Preliminary Biological Screening of Novel Pyrazole Derivatives
Executive Summary & Strategic Rationale
Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.
The pyrazole scaffold (1,2-diazole) represents a "privileged structure" in medicinal chemistry due to its distinct electronic properties and capacity for diverse non-covalent interactions (hydrogen bonding,
However, the transition from synthesis to lead candidate often fails due to poor assay design. This guide provides a self-validating screening cascade designed to filter novel pyrazole derivatives not just for potency, but for drug-likeness and mechanism-specific efficacy.
Compound Management: The Foundation of Reproducibility
Before biological interaction, the chemical entity must be stable and soluble. Poor solubility is the primary cause of false negatives in pyrazole screening.
Protocol: Stock Solution Preparation
-
Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade (>99.9%).
-
Concentration: Prepare primary stocks at 10 mM or 20 mM .
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Validation Step: Visually inspect for precipitation after thawing. If turbid, sonicate for 10 minutes.
-
Assay Limit: Ensure final DMSO concentration in the biological assay is
0.5% (v/v) to prevent solvent-induced cytotoxicity.
Module A: In Vitro Cytotoxicity Screening (Anticancer)
The MTT assay is the industry standard for preliminary metabolic viability screening. It relies on the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase in viable cells.
Validated MTT Assay Protocol
Objective: Determine IC
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (0.22
m filtered). -
Solubilization Buffer: DMSO or SDS-HCl.
Workflow:
-
Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) at
to cells/well in 96-well plates. -
Equilibration: Incubate for 24 hours at 37°C, 5% CO
. -
Treatment: Add test compounds (serial dilutions: 0.1
M – 100 M).-
Positive Control:[2] Doxorubicin or Cisplatin.
-
Negative Control: 0.5% DMSO in media.
-
Blank: Media only (no cells).
-
-
Incubation: 48 hours.
-
Labeling: Add 10-20
L MTT reagent; incubate 3-4 hours until purple formazan crystals form. -
Solubilization: Aspirate media carefully; add 100
L DMSO to dissolve crystals. -
Read: Measure Absorbance (OD) at 570 nm (reference 630 nm).
Data Analysis:
Screening Cascade Visualization
The following diagram illustrates the logical flow from compound library to lead identification.
Caption: Hierarchical screening cascade prioritizing solubility and selectivity before mechanistic validation.
Module B: Target-Specific Enzyme Inhibition
Pyrazoles often act as ATP-competitive kinase inhibitors or COX inhibitors. Two high-value targets for this scaffold are EGFR (Epidermal Growth Factor Receptor) and COX-2 (Cyclooxygenase-2).
COX-2 Inhibition (Anti-inflammatory/Cancer)
Many pyrazoles (e.g., Celecoxib) are designed to fit the larger hydrophobic side pocket of COX-2, which is absent in COX-1.
-
Assay Type: Colorimetric COX (ovine/human) Inhibitor Screening Assay.
-
Mechanism: Measures the peroxidase component of COX. The reaction between PGG
and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) produces Resorufin (fluorescent). -
Critical Control: Celecoxib (Selective COX-2 inhibitor) vs. Indomethacin (Non-selective).
-
Success Metric: A Selectivity Index (SI) = IC
(COX-1) / IC (COX-2) > 10.
EGFR Kinase Inhibition
Pyrazoles can mimic the adenine ring of ATP, binding to the hinge region of kinases.
-
Assay Type: TR-FRET or ELISA-based Tyrosine Kinase Assay.
-
Readout: Phosphorylation status of a poly-Glu-Tyr substrate.
-
Critical Control: Erlotinib or Gefitinib .
Mechanistic Pathway Diagram
Understanding where these derivatives intervene is crucial for interpreting data.
Caption: Dual-targeting potential of pyrazoles on the EGFR-RAS-RAF pathway and COX-2 inflammatory cascade.[3]
Module C: Antimicrobial Screening (MIC)
Given the rise of antimicrobial resistance, pyrazoles are screened for DNA Gyrase (Topoisomerase II) inhibition.
Protocol: Broth Microdilution
Objective: Determine Minimum Inhibitory Concentration (MIC).
-
Inoculum: Adjust bacterial suspension (e.g., S. aureus, E. coli, P. aeruginosa) to
CFU/mL (0.5 McFarland standard). -
Plate Setup: 96-well plate with Mueller-Hinton Broth.
-
Dilution: Two-fold serial dilution of pyrazole derivative (e.g., 128
g/mL down to 0.25 g/mL). -
Controls:
-
Positive:Ciprofloxacin (Fluoroquinolone) or Ampicillin .
-
Negative: Broth + Bacteria + Solvent (DMSO).
-
Sterility: Broth only.
-
-
Visualization: Add Resazurin (0.01%) or TTC dye. Viable bacteria reduce the blue dye to pink/red.
-
Endpoint: MIC is the lowest concentration preventing color change.
Data Presentation & SAR Analysis
Quantitative data must be summarized to facilitate Structure-Activity Relationship (SAR) analysis.
Table 1: Example Data Summary Matrix
| Compound ID | R1 Subst. | R3 Subst.[4][5][6] | MCF-7 IC | COX-2 IC | SI (COX-2/COX-1) |
| PYZ-01 | -H | -Ph | >100 | 12.5 | 1.2 |
| PYZ-02 | -CF | -Ph | 8.4 | 0.85 | 15.4 |
| PYZ-03 | -CF | -4-F-Ph | 2.1 | 0.04 | 134.6 |
| Celecoxib | (Ref) | (Ref) | 22.0 | 0.05 | >200 |
Expert Insight:
-
Electron-Withdrawing Groups (EWG): Introduction of -CF
or Halogens (F, Cl) on the phenyl ring attached to the pyrazole often enhances lipophilicity and metabolic stability, improving potency (as seen in PYZ-03). -
Selectivity: Bulky groups often improve COX-2 selectivity by exploiting the secondary pocket.
References
-
Recent Advances in Pyrazole Derivatives as Anticancer Agents. PMC. Link
-
MTT Assay Protocol for Cell Viability. Sigma-Aldrich. Link
-
Targeting Multidrug-Resistant Acinetobacter baumannii with Pyrazole Therapeutics. ProBiologists. Link
-
Novel Pyrazole-Based COX-2 Inhibitors as Potential Anticancer Agents. PubMed. Link
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Link
-
Antibacterial Pyrazoles: Tackling Resistant Bacteria. PMC. Link
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Guide: Spectroscopic Data & Characterization of 3-(2-Bromophenyl)-5-methyl-1H-pyrazole
Executive Summary
Compound: 3-(2-Bromophenyl)-5-methyl-1H-pyrazole
Molecular Formula: C
This guide provides a rigorous spectroscopic analysis of this compound.[1] Unlike simple phenyl-pyrazoles, the ortho-bromo substituent introduces significant steric and electronic perturbations that result in diagnostic spectral signatures.[1][2] This document synthesizes data from high-fidelity analogues and mechanistic principles to establish a reference standard for identification and purity assessment.
Synthesis & Structural Context
To understand the spectroscopic output, one must first validate the input.[2][3] The synthesis of this compound typically follows the Knorr Pyrazole Synthesis , a condensation of a 1,3-dicarbonyl precursor with hydrazine.[2]
Synthetic Pathway (Knorr Condensation)
The reaction involves 1-(2-bromophenyl)butane-1,3-dione and hydrazine hydrate.[1][2] The regioselectivity is generally controlled by the hydrazine attack on the most reactive carbonyl, though in the case of hydrazine hydrate (unsubstituted), the product exists in tautomeric equilibrium.[2]
Figure 1: Knorr Pyrazole Synthesis pathway.[1] The condensation is driven by the formation of the thermodynamically stable aromatic pyrazole ring.[2]
Tautomerism (The "3 vs 5" Problem)
In solution (CDCl
-
Spectroscopic Consequence: Unless the N1 position is substituted (e.g., N-methyl), the NH proton is labile.[1][2] In NMR, this often results in broad signals or averaged chemical shifts for the carbons adjacent to nitrogen.[2][3]
Spectroscopic Characterization
Mass Spectrometry (MS)
The presence of a bromine atom provides the most immediate confirmation of identity due to its unique isotopic abundance.[1][2][3][4]
| Parameter | Observation | Mechanistic Explanation |
| Ionization Mode | ESI+ (Electrospray Ionization) | Protonation at the pyridinic nitrogen ( |
| Parent Ion ( | m/z 237 / 239 | Characteristic 1:1 doublet intensity ratio due to |
| Fragmentation | m/z ~158 ( | Loss of the bromine radical is a common fragmentation pathway, leaving the methyl-phenyl-pyrazole core.[1][2] |
Proton NMR ( H NMR) Analysis
Solvent: DMSO-
The ortho-bromo substituent causes a "roofing" effect or specific deshielding in the aromatic region compared to para- or meta-isomers.[1][3]
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| NH | 12.8 - 13.5 | Broad Singlet | 1H | Pyrazole NH.[1] Highly dependent on concentration and solvent (H-bonding). |
| Ar-H (3') | 7.65 - 7.75 | Doublet ( | 1H | The proton ortho to the Bromine.[1][2] Deshielded by the electronegative halogen.[1][2][5] |
| Ar-H (6') | 7.60 - 7.70 | Doublet ( | 1H | The proton ortho to the Pyrazole ring.[1][2] |
| Ar-H (4', 5') | 7.20 - 7.45 | Multiplet | 2H | Remaining aromatic protons (meta/para to Br).[1][2] |
| Py-H (4) | 6.30 - 6.45 | Singlet | 1H | The diagnostic pyrazole C4-H. It appears upfield relative to benzene due to the electron-rich nature of the pyrazole ring.[1] |
| CH | 2.25 - 2.40 | Singlet | 3H | Methyl group at position 5 (or 3).[1] |
Critical Insight - The Ortho Effect: Unlike the 4-bromophenyl isomer (where the aromatic region shows a symmetric AA'BB' system), the 2-bromophenyl moiety displays a complex ABCD or ABMX system.[1][2] The rotation of the phenyl ring relative to the pyrazole may be restricted due to the steric clash between the bulky Bromine and the Pyrazole NH/N, potentially causing broadening of the ortho-proton signals at low temperatures.[2]
Carbon NMR ( C NMR) Analysis
Solvent: DMSO-
| Carbon Type | Shift ( | Notes |
| C=N / C-N (Py) | 140.0 - 150.0 | Quaternary carbons of the pyrazole ring (C3 and C5).[1][2] Broadened due to tautomerism.[1][2] |
| Ar-C (ipso) | 130.0 - 135.0 | Carbon linking phenyl to pyrazole.[1][3] |
| Ar-C (C-Br) | 120.0 - 124.0 | Carbon bonded to Bromine.[1] Typically shielded relative to H-bearing carbons.[1][3] |
| Ar-CH | 127.0 - 133.0 | Aromatic methine carbons.[1][3] |
| Py-CH (C4) | 102.0 - 106.0 | The most shielded aromatic carbon, characteristic of the pyrazole 4-position.[1][2] |
| CH | 10.0 - 14.0 | Methyl carbon.[1] |
Infrared Spectroscopy (FT-IR)
The IR spectrum validates functional groups and rules out unreacted diketone (which would show a strong ketone C=O ~1700 cm
-
3200 - 3400 cm
: N-H stretching (Broad). Indicates the "free" pyrazole NH.[1][2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
3000 - 3100 cm
: C-H stretching (Aromatic). -
1580 - 1620 cm
: C=N and C=C stretching (Pyrazole/Phenyl ring breathing). -
~1000 - 1100 cm
: C-Br stretching (often difficult to assign definitively in the fingerprint region, but diagnostic when comparing to non-brominated analogues).[1][2]
Structural Validation Logic
To ensure the synthesized compound is the 2-bromo isomer and not the 4-bromo regioisomer (a common impurity if the starting material is impure), use the following logic flow:
Figure 2: Logical flowchart for distinguishing the target 2-bromophenyl isomer from the common 4-bromophenyl impurity.
References
-
General Pyrazole Synthesis & Characterization
-
Spectroscopic Analogues (3-methyl-5-phenyl-1H-pyrazole)
-
Specific Aromatic Shifts for 2-Bromophenyl-Pyrazole Moiety
-
NMR Shift Prediction & Tautomerism
Sources
Strategic Synthesis of Pyrazole Scaffolds: From Mechanism to Manufacturing
Technical Whitepaper | Application Note: SYN-PYR-2026
Executive Summary: The Privileged Scaffold
The pyrazole ring (1,2-diazole) is not merely a heterocycle; it is a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique ability to act as both a hydrogen bond donor and acceptor, coupled with its stability against metabolic degradation, makes it a cornerstone in drug design.[1] From the COX-2 inhibitor Celecoxib (Celebrex) to the factor Xa inhibitor Apixaban , pyrazoles are ubiquitous.[1]
This guide moves beyond basic textbook definitions. We will dissect the causality of regioselectivity in the Knorr synthesis, explore the "hydrate masking" effect of fluorinated substrates, and provide a validated protocol for synthesizing a Celecoxib analog. We also examine modern transition-metal-catalyzed C-H functionalization to bypass classical limitations.
The Regioselectivity Paradox in Knorr Synthesis
The condensation of hydrazines with 1,3-dicarbonyls (Knorr Synthesis) remains the industrial standard due to atom economy and scalability. However, the synthesis of unsymmetrical pyrazoles presents a critical challenge: Regioselectivity .[3]
The Mechanistic Fork
When a monosubstituted hydrazine (
-
1,3,5-substituted (Target A)
-
1,3,5-substituted (isomer B)
The outcome is dictated by the initial nucleophilic attack , which is governed by a tug-of-war between:
-
Electronic Electrophilicity: Which carbonyl carbon is more positive?
-
Nucleophilicity: The terminal
is generally more nucleophilic than the substituted . -
Steric Hindrance: Bulky groups protect the adjacent carbonyl.
-
Solvation Effects (The "Hydrate Masking" Effect): In fluorinated diketones (common in drug discovery), the electron-deficient carbonyl often forms a stable hydrate/hemiacetal in protic solvents, rendering it less reactive despite its high theoretical electrophilicity.[1] This reverses the expected regioselectivity.
Visualization: The Knorr Decision Pathway
The following diagram illustrates the kinetic versus thermodynamic decision points in the mechanism.
Caption: Mechanistic bifurcation in Knorr synthesis. Solvent choice (protic vs. aprotic) can invert regioselectivity via carbonyl hydration.[1]
Advanced Synthetic Strategies
While Knorr is classic, modern drug discovery requires modularity.[1]
Comparison of Methodologies
| Methodology | Key Advantage | Primary Limitation | Ideal Application |
| Knorr Condensation | Scalable, cheap starting materials. | Poor regioselectivity with similar | Large-scale manufacturing of established APIs. |
| 1,3-Dipolar Cycloaddition | High regiocontrol (Click Chemistry).[1] | Safety concerns with diazo compounds. | Late-stage functionalization, bio-orthogonal chemistry.[1] |
| Transition Metal C-H Func. | No pre-functionalization needed. | Cost of Pd/Ru catalysts; scavenging required. | Diversification of lead compounds (SAR studies). |
| Vinyl Sulfoxonium Ylides | Metal-free, high regioselectivity (2024).[1][4] | Pre-synthesis of ylides required. | N-aryl pyrazoles under mild conditions.[2][4][5] |
Strategic Workflow for Scaffold Design
Use this logic flow to select the optimal synthetic route for your target analog.
Caption: Decision matrix for selecting pyrazole synthesis routes based on substrate availability and regiochemical requirements.
Validated Experimental Protocol: Celecoxib Analog Synthesis
This protocol describes the synthesis of a Celecoxib analog (1-(4-sulfamoylphenyl)-3-trifluoromethyl-5-(p-tolyl)pyrazole).[1] It demonstrates the handling of fluorinated building blocks and regiocontrol.
Safety Note: Hydrazines are toxic and potentially carcinogenic. Trifluoroacetic acid derivatives are corrosive. Work in a fume hood.
Step 1: Claisen Condensation (Formation of 1,3-Diketone)
Objective: Synthesize 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione.
-
Reagents: 4'-Methylacetophenone (1.0 eq), Ethyl trifluoroacetate (1.2 eq), Sodium Methoxide (25% in MeOH, 1.5 eq), MTBE (Solvent).
-
Procedure:
-
Charge MTBE and Sodium Methoxide into a reactor under
. -
Add 4'-Methylacetophenone dropwise at 25°C.
-
Add Ethyl trifluoroacetate slowly (exothermic).[1]
-
Reflux (55-60°C) for 4 hours.
-
Quench: Cool to 20°C and acidify with 3N HCl to pH 2-3.
-
Workup: Separate organic layer, wash with brine, dry over
, and concentrate. -
Checkpoint:
NMR should show enol proton at ~14-15 ppm.[1]
-
Step 2: Cyclocondensation (Pyrazole Formation)
Objective: Regioselective ring closure.
-
Reagents: Diketone from Step 1 (1.0 eq), 4-Sulfamoylphenylhydrazine HCl (1.1 eq), Ethanol (Solvent).[1]
-
Procedure:
-
Dissolve diketone in Ethanol (5 mL/g).[1]
-
Critical Control Point: Heat to reflux (78°C). The choice of Ethanol (protic) favors the formation of the 1,5-diaryl isomer (Celecoxib structure) because the
carbonyl is hydrated and less reactive, forcing the initial attack on the Tolyl-carbonyl by the terminal hydrazine nitrogen.[1] -
Monitor by TLC (Hexane:EtOAc 7:3).[1] Reaction time: ~4-6 hours.
-
Isolation: Cool to 0-5°C. The product often precipitates. Filter and wash with cold ethanol.
-
Purification: Recrystallization from EtOAc/Heptane.[7]
-
Analytical Validation
-
Yield: Expect 75-85%.
-
NMR (DMSO-d6): Look for the pyrazole singlet proton at
~7.2 ppm.[1] The absence of a methylene signal confirms aromatization. -
Regioisomer Confirmation: NOESY NMR is required to confirm spatial proximity between the N-aryl ring protons and the Tolyl group (indicating 1,5-substitution).[1]
Modern Trends: Green & Catalytic Approaches
To align with modern E-E-A-T standards, researchers should consider:
-
Microwave-Assisted Synthesis:
-
Reaction times for Step 2 can be reduced from 6 hours to 10-20 minutes using microwave irradiation at 120°C in EtOH. This improves yield by minimizing thermal degradation.
-
-
Transition-Metal C-H Activation:
-
Instead of building the ring, use a pre-formed pyrazole.
-
Protocol: Pd(OAc)2 (5 mol%), Ag2CO3 (oxidant), and Aryl Iodide can install an aryl group at the C-4 position of a 1,3-substituted pyrazole via C-H activation.[1] This is crucial for Late-Stage Functionalization (LSF).
-
References
-
Royal Society of Chemistry. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link][1]
-
American Chemical Society. (2024).[5] Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides. Journal of Organic Chemistry. Retrieved from [Link][1]
-
Journal of Chemical Education. (2013). Synthesis of Celecoxib in the Undergraduate Laboratory. Retrieved from [Link][1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Pyrazole Pharmacophore: A Technical Guide to Therapeutic Exploration
Topic: Initial Investigation into the Therapeutic Potential of Pyrazoles Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals
Executive Summary
The pyrazole ring (
The Chemical Rationale: Why Pyrazoles?
The pyrazole moiety is not merely a linker; it is a functional pharmacophore. Its therapeutic utility stems from three core physicochemical properties:
-
Tautomeric Versatility: Unsubstituted pyrazoles exist in annular tautomerism (
- and -forms), influencing binding kinetics. -
Hydrogen Bonding Donor/Acceptor (HBD/HBA): The pyridine-like nitrogen (N2) acts as an HBA, while the pyrrole-like nitrogen (N1) acts as an HBD.[5] This dual nature allows pyrazoles to mimic the purine ring of ATP, making them exceptional kinase inhibitors.
-
Dipole & Lipophilicity: The ring lowers logP compared to phenyl analogs while maintaining aromaticity, often improving the aqueous solubility and metabolic stability of a drug candidate.
Therapeutic Architectures & Mechanism of Action[6]
Kinase Inhibition: The "Hinge Binder"
The most prolific application of pyrazoles is in oncology, specifically targeting protein kinases (e.g., Crizotinib, Ruxolitinib).
-
Mechanism: The pyrazole motif typically lodges into the ATP-binding pocket of the kinase.
-
Interaction: The N2 nitrogen forms a critical hydrogen bond with the backbone amide of the "hinge region" (often a Leucine or Glutamic acid residue), while the C3/C4 substituents occupy the hydrophobic back-pocket, determining selectivity.
Anti-Inflammatory: COX-2 Selectivity[3][7]
-
Mechanism: In drugs like Celecoxib, the pyrazole core serves as a rigid scaffold that orients bulky aryl groups to fit the larger side pocket of COX-2, which is absent in COX-1. This steric filtering is the basis of isoform selectivity.
Visualization: Kinase Interaction Logic
The following diagram illustrates the structural logic of pyrazole-based kinase inhibitors, highlighting the critical "Hinge Binding" interaction.
Figure 1: Mechanistic logic of Pyrazole-Kinase interactions. The N2 nitrogen anchors the molecule to the kinase hinge region, mimicking ATP.
Strategic Synthesis: Overcoming Regioselectivity
A common pitfall in pyrazole synthesis is the formation of regioisomers (1,3- vs 1,5-disubstituted), which have vastly different biological activities.
The Challenge
Classic condensation of hydrazines with 1,3-diketones often yields a mixture of isomers, requiring tedious chromatographic separation.
Protocol: Regioselective Copper-Catalyzed Synthesis
For high-precision drug discovery, we recommend the copper-catalyzed cycloaddition of hydrazonyl chlorides with alkynes or homopropargylic alcohols. This method ensures high regiocontrol.
Experimental Workflow (Self-Validating):
-
Reagents:
-
Hydrazonyl chloride (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
- (10 mol%)
-
Sodium ascorbate (20 mol%)
-
Solvent:
(1:1)
-
-
Procedure:
-
Step 1: Dissolve hydrazonyl chloride and alkyne in the solvent mixture in a reaction vial.
-
Step 2: Add the copper catalyst and sodium ascorbate. Cap the vial and stir at room temperature (25°C) for 4–12 hours.
-
Validation Point: Monitor via TLC. The disappearance of the starting hydrazonyl chloride indicates completion.
-
Step 3: Dilute with water and extract with ethyl acetate.
-
Step 4: Wash organic layer with brine, dry over
, and concentrate.
-
-
Outcome: This "Click Chemistry" approach typically yields the 1,3,5-substituted pyrazole with >95% regioselectivity, bypassing the need for difficult isomer separations common in Knorr synthesis.
Visualization: Synthetic Workflow
Figure 2: Workflow for the regioselective copper-catalyzed synthesis of pyrazoles, ensuring isomer purity.
Quantitative Data: FDA-Approved Pyrazoles
The following table summarizes key pyrazole-based therapeutics, demonstrating the scaffold's versatility across indications.
| Drug Name | Target | Indication | Key Structural Feature |
| Celecoxib | COX-2 | Inflammation/Pain | Trifluoromethyl group at C3 confers selectivity. |
| Ruxolitinib | JAK1/JAK2 | Myelofibrosis | Pyrazole-pyrimidine fused system mimics ATP. |
| Crizotinib | ALK/ROS1 | NSCLC (Lung Cancer) | 3-benzyloxy-pyrazole binds active site. |
| Axinitib | VEGFR | Renal Cell Carcinoma | Indazole (fused pyrazole) scaffold. |
| Rimonabant | CB1 | Obesity (Withdrawn) | Diaryl-pyrazole antagonist (CNS effects). |
Future Outlook: Fragment-Based Drug Design (FBDD)
Pyrazoles are ideal candidates for Fragment-Based Drug Design. Due to their low molecular weight (<150 Da for the core) and high ligand efficiency, they serve as excellent "starting fragments."
-
Strategy: Screen simple pyrazole libraries using NMR or X-ray crystallography to identify weak binders to a target protein.
-
Optimization: "Grow" the molecule from the N1 or C3/C5 positions to reach adjacent sub-pockets, exponentially increasing affinity while maintaining drug-like properties.
References
-
Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review. Source: Elementary Education Online (2024) 6
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: MDPI (International Journal of Molecular Sciences, 2023) 1
-
Regioselective Synthesis of 5-Substituted Pyrazoles. Source: Thieme Chemistry (Synthesis, 2022) 7
-
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Source: Current Medicinal Chemistry (2024) 8
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: Acta Pharmaceutica Sinica B (2022) 5
Sources
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- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ilkogretim-online.org [ilkogretim-online.org]
- 7. Regioselective Synthesis of 5-Substituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 8. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
detailed synthesis protocol for 3-(2-bromophenyl)-5-methyl-1H-pyrazole
Application Note: Scalable Synthesis of 3-(2-bromophenyl)-5-methyl-1H-pyrazole
Strategic Abstract
This protocol details the synthesis of This compound , a privileged scaffold for kinase inhibitor development (e.g., p38 MAPK, B-Raf).[1][] The ortho-bromo substituent provides a critical handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making this a high-value intermediate.[]
Synthetic Strategy: The synthesis utilizes a robust two-step Claisen-Knorr sequence :
-
Claisen Condensation: Conversion of 2'-bromoacetophenone to a
-diketone intermediate using ethyl acetate and sodium hydride.[] -
Knorr Cyclocondensation: Regioselective cyclization of the
-diketone with hydrazine hydrate to form the pyrazole core.[]
Why this route? Unlike alkynone routes (which require unstable intermediates) or direct cross-coupling (which suffers from regioselectivity issues at the N1 position), this pathway uses inexpensive commodity reagents and offers high scalability with predictable impurity profiles.
Reaction Scheme & Mechanism
The transformation proceeds via the formation of a sodium enolate, followed by acylation and subsequent double nucleophilic attack by hydrazine.[1]
Figure 1: Synthetic pathway.[1][][3][4][5] The steric bulk of the ortho-bromo group requires strict adherence to reflux temperatures to ensure complete conversion.[]
Experimental Protocol
Step 1: Synthesis of 1-(2-bromophenyl)butane-1,3-dione
Target CAS: 57279-20-6[1][][3][6]
Reagents & Equipment:
-
Reactant A: 2'-Bromoacetophenone (1.0 eq, 20.0 mmol, ~3.98 g)[]
-
Reactant B: Ethyl Acetate (Dry, used as solvent/reactant, ~10 eq)
-
Base: Sodium Hydride (60% dispersion in mineral oil, 2.2 eq, 44.0 mmol, ~1.76 g)
-
Solvent: Anhydrous THF (40 mL) or neat Ethyl Acetate (if excess is used). Recommendation: Use THF/EtOAc (4:1) for better solubility of the enolate.
-
Apparatus: 3-neck round bottom flask, reflux condenser, N2 inlet, addition funnel, thermometer.[1]
Procedure:
-
Inertion: Flame-dry the glassware and cool under a stream of nitrogen.
-
Base Preparation: Wash NaH (60%) with dry hexane (2 x 10 mL) to remove mineral oil if high purity is required. Suspend the washed NaH in anhydrous THF (20 mL).
-
Addition: Mix 2'-bromoacetophenone (3.98 g) with Ethyl Acetate (5 mL) and THF (10 mL). Add this solution dropwise to the NaH suspension at 0°C over 30 minutes. Caution: H2 gas evolution.[1][]
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (65-70°C) for 4–6 hours.
-
Quench: Cool to 0°C. Carefully quench with 1M HCl (approx. 50 mL) until pH < 4. This step is critical to protonate the enolate back to the
-diketone.[] -
Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine (1 x 30 mL).[1] Dry over Na2SO4, filter, and concentrate in vacuo.
-
Outcome: The product is usually an oil that may solidify upon standing.[] Yield expectation: 80–90%.
Step 2: Cyclocondensation to this compound
Reagents:
-
Substrate: Crude
-diketone from Step 1 (approx. 18 mmol). -
Reagent: Hydrazine Monohydrate (64-65%, 2.0 eq, 36 mmol).[1][]
-
Solvent: Ethanol (Absolute, 50 mL).
Procedure:
-
Dissolution: Dissolve the crude diketone in Ethanol (50 mL) in a round-bottom flask.
-
Addition: Add Hydrazine Monohydrate dropwise at room temperature. A mild exotherm may occur.[]
-
Cyclization: Heat the mixture to reflux (78°C) for 3–5 hours.
-
Mechanism Note: The hydrazine attacks the ketone carbonyls. The steric hindrance of the 2-bromo group may slow the initial attack; ensure full reflux time.
-
-
Monitoring: TLC (DCM:MeOH 95:5). The diketone spot will vanish; a new, more polar fluorescent spot (the pyrazole) will appear.[1]
-
Workup:
-
Method A (Precipitation): Concentrate the ethanol to ~20% volume. Pour into ice-cold water (100 mL). Stir vigorously. The pyrazole should precipitate as a white/off-white solid.[] Filter and wash with cold water.[]
-
Method B (Extraction): If oiling occurs, extract with DCM, dry over MgSO4, and concentrate.[1]
-
-
Purification: Recrystallize from Ethanol/Water (1:1) or Toluene/Hexane.
Quality Control & Validation
Table 1: Analytical Specifications
| Parameter | Specification | Method | Notes |
| Appearance | White to pale yellow solid | Visual | Oiling indicates residual solvent or impurities.[] |
| 1H NMR (CDCl3) | 400 MHz NMR | Methyl group at C5. | |
| 1H NMR (CDCl3) | 400 MHz NMR | Characteristic pyrazole singlet.[1] | |
| 1H NMR (CDCl3) | 400 MHz NMR | Aromatic region; pattern depends on 2-Br impact.[1][] | |
| Mass Spec | [M+H]+ = 237/239 | LC-MS (ESI) | 1:1 Isotopic pattern confirms Bromine presence.[] |
| Tautomerism | Broad NH signal | NMR | Signal may be invisible or very broad >10 ppm.[] |
Critical QC Note: In solution, this compound and 5-(2-bromophenyl)-3-methyl-1H-pyrazole are tautomers.[] They exist in rapid equilibrium.[] For characterization, they are treated as the same entity unless N-protected.[]
Troubleshooting & Optimization
Figure 2: Decision tree for common synthesis issues.
Key Technical Insights:
-
Moisture Sensitivity: Step 1 (Claisen) is strictly anhydrous.[] Water destroys NaH and stops enolate formation.[]
-
Acidification: In Step 1, if you do not acidify to pH < 4, the product remains as the sodium salt in the aqueous layer and will be lost during extraction.[1]
-
Regiochemistry: The 2-bromo substituent creates steric bulk.[] If the reaction in Step 2 is sluggish, add a catalytic amount of Acetic Acid (5 mol%) to activate the carbonyls.[1]
Safety & Hazards
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable.[1] Handle in a fume hood. Avoid contact with metals.[]
-
Sodium Hydride: Pyrophoric.[] Reacts violently with water releasing hydrogen gas.[] Quench excess base carefully with isopropanol or ethyl acetate before adding water.[]
-
2'-Bromoacetophenone: Lachrymator.[] Wear goggles and handle in a well-ventilated area.[]
References
-
Claisen Condensation Mechanism & Protocols
-
Pyrazole Synthesis via 1,3-Diketones (Knorr Synthesis)
-
Regioselectivity in Pyrazole Synthesis
-
Characterization of 1-(2-bromophenyl)
Sources
- 1. rsc.org [rsc.org]
- 3. lookchem.com [lookchem.com]
- 4. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase [mdpi.com]
- 5. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. 1-(2-Bromophenyl)-1,3-butanedione 95% | CAS: 57279-20-6 | AChemBlock [achemblock.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Claisen condensation - Wikipedia [en.wikipedia.org]
- 10. Pyrazole synthesis [organic-chemistry.org]
Application Notes and Protocols for Pyrazole Formation via Cyclocondensation
Introduction: The Architectural Significance of the Pyrazole Nucleus
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and drug development.[1][2] Its remarkable prevalence in pharmaceuticals stems from its unique structural and electronic properties, which allow it to act as a versatile pharmacophore capable of engaging in a multitude of interactions with biological targets.[2] The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains the most fundamental and widely employed method for constructing this privileged scaffold.[3][4][5] This reaction, in its classic form, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5][6]
These application notes provide a comprehensive guide to the cyclocondensation reaction for pyrazole formation, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its outcome, and provide detailed, field-proven protocols for both conventional and modern synthetic approaches.
Theoretical Framework: The Knorr Pyrazole Synthesis and Mechanistic Causality
The power of the Knorr synthesis lies in its simplicity and versatility. The core transformation involves the reaction of a 1,3-dielectrophile (the dicarbonyl compound) with a 1,2-dinucleophile (the hydrazine).[3][4] Understanding the reaction mechanism is paramount for controlling its outcome, particularly with respect to regioselectivity.
The reaction is typically acid-catalyzed and proceeds through the following key steps.[6][7]
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is often the rate-determining step and is facilitated by an acid catalyst that protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[7][8] This condensation reaction forms a hydrazone intermediate.[6]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group. This cyclization step forms a five-membered heterocyclic intermediate, often a pyrazoline derivative.[4][6]
-
Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the cyclic intermediate to yield the stable, aromatic pyrazole ring.[6]
Figure 1: Generalized mechanism of the Knorr pyrazole synthesis.
A critical consideration, especially when using unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial nucleophilic attack can occur at either of the two different carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[3][4] The outcome is governed by the relative electrophilicity of the two carbonyl carbons, which is influenced by both steric and electronic factors of the substituents on the dicarbonyl compound.[6]
Critical Reaction Parameters: A Guide to Experimental Design
The success and selectivity of a pyrazole synthesis are dictated by a careful choice of reaction conditions. The interplay between substrates, catalyst, solvent, and temperature determines the reaction rate, yield, and purity of the final product.
| Parameter | Influence on Reaction | Common Choices & Rationale |
| 1,3-Dicarbonyl Substrate | Determines the substitution pattern at positions 3 and 5 of the pyrazole ring. The symmetry of the substrate dictates the potential for regioisomer formation. | Acetylacetone, ethyl acetoacetate, and various diketones are commonly used.[5][9] The presence of electron-withdrawing groups can influence the site of initial hydrazine attack. |
| Hydrazine Substrate | Determines the substituent at the N1 position of the pyrazole ring. Hydrazine hydrate yields N-unsubstituted pyrazoles, while substituted hydrazines (e.g., phenylhydrazine) lead to N-substituted products. | Hydrazine hydrate, phenylhydrazine, and other aryl or alkyl hydrazines are frequently employed.[3] The choice is dictated by the desired final compound. |
| Catalyst | Typically accelerates the condensation and cyclization steps. The choice of an acid or base catalyst can influence the reaction rate and, in some cases, the regioselectivity. | Acidic: Glacial acetic acid is a classic choice as it can act as both a catalyst and a solvent.[9] Other acids like HCl or H₂SO₄ can also be used.[5] Lewis Acids: Catalysts like lithium perchlorate have been shown to be effective.[4] |
| Solvent | Solubilizes the reactants and influences the reaction temperature. The polarity of the solvent can affect the reaction rate. | Protic: Ethanol is a common and effective solvent.[3] Aprotic: N,N-dimethylacetamide (DMA) has been shown to provide excellent yields and regioselectivity at room temperature.[3][4] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically improve regioselectivity. |
| Temperature | Affects the reaction rate. Most syntheses are conducted at elevated temperatures (reflux).[10] However, some conditions allow for room temperature reactions.[3][4] | Room temperature to reflux temperature of the chosen solvent. Microwave irradiation can significantly reduce reaction times by rapidly heating the reaction mixture.[11] |
Experimental Protocols
The following protocols are provided as a validated starting point for the synthesis of pyrazole derivatives. It is crucial to monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC), to determine the point of completion.
Protocol 1: Conventional Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole
This protocol details the classic acid-catalyzed synthesis of a substituted pyrazole using conventional heating.
Materials:
-
Acetylacetone (1,3-dicarbonyl)
-
Phenylhydrazine (hydrazine derivative)
-
Glacial Acetic Acid (catalyst and solvent)
-
Ethanol (optional co-solvent)
-
Stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine acetylacetone (1.0 eq) and phenylhydrazine (1.0-1.1 eq).
-
Solvent and Catalyst Addition: Add glacial acetic acid (5-10 volumes) to the mixture. A stir bar is added, and the flask is fitted with a reflux condenser.
-
Heating: The reaction mixture is heated to reflux (approximately 118 °C for acetic acid) with constant stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC. A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).[12] The reaction is considered complete when the starting materials are no longer visible by TLC.
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then carefully poured into ice-water, which will cause the product to precipitate.
-
The solid product is collected by vacuum filtration and washed with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Figure 2: Experimental workflow for conventional pyrazole synthesis.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis of Pyrazoles
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating pyrazole formation, often leading to higher yields and shorter reaction times.[11] Solvent-free conditions further enhance the "green" credentials of the synthesis.[11][13]
Materials:
-
1,3-Dicarbonyl compound
-
Hydrazine derivative
-
Microwave synthesis vial with a stir bar
-
Microwave reactor
Procedure:
-
Reactant Mixture Preparation: In a microwave synthesis vial, combine the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.0-1.2 eq).
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 100-130 °C) for a short duration (e.g., 2-10 minutes).[14][15] The optimal time and temperature should be determined for each specific reaction.
-
Reaction Monitoring and Work-up:
-
After the irradiation period, cool the vial to room temperature.
-
The progress can be checked by TLC.
-
The crude product can often be purified directly by column chromatography on silica gel.
-
| Method | Temperature (°C) | Time | Typical Yield (%) |
| Conventional Heating | 75 - 120 | 1 - 24 hours | 70 - 90 |
| Microwave-Assisted | 60 - 140 | 2 - 20 minutes | 85 - 98 |
Table 1: Comparison of Conventional and Microwave-Assisted Pyrazole Synthesis.[14][15]
Green Chemistry Approaches in Pyrazole Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign methods for pyrazole synthesis.[16][17][18][19] Key strategies include:
-
Solvent-Free Reactions: As demonstrated in the microwave protocol, eliminating the solvent reduces waste and simplifies purification.[11][13]
-
Aqueous Methods: Using water as a solvent is a highly desirable green approach.[17]
-
Alternative Energy Sources: Microwave and ultrasound irradiation can significantly reduce energy consumption compared to conventional heating.[16][20]
-
Recyclable Catalysts: The use of heterogeneous or recyclable catalysts minimizes waste.[17][18]
Conclusion
The cyclocondensation reaction, particularly the Knorr synthesis, provides a robust and adaptable platform for the synthesis of a vast array of pyrazole derivatives. By understanding the underlying mechanism and the influence of key reaction parameters, researchers can effectively design experiments to achieve high yields and, where necessary, control regioselectivity. The adoption of modern techniques such as microwave-assisted synthesis and green chemistry principles further enhances the efficiency and sustainability of pyrazole production, ensuring its continued importance in the discovery and development of new chemical entities.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
Pyrazole synthesis under microwave irradiation and solvent-free conditions - SciELO. (n.d.). SciELO - Scientific Electronic Library Online. Retrieved February 18, 2026, from [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023, July 5). Thieme Connect. Retrieved February 18, 2026, from [Link]
-
Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 22). Wiley Online Library. Retrieved February 18, 2026, from [Link]
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Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed. (2025, July 15). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024, July 9). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). MDPI. Retrieved February 18, 2026, from [Link]
-
Full article: Green synthesis of pyrazole systems under solvent-free conditions. (2017, May 26). Taylor & Francis Online. Retrieved February 18, 2026, from [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). CORE. Retrieved February 18, 2026, from [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. (2025, April 24). DergiPark. Retrieved February 18, 2026, from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. Retrieved February 18, 2026, from [Link]
-
A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021, May 15). National Journal of Pharmaceutical Sciences. Retrieved February 18, 2026, from [Link]
-
Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors - MDPI. (2025, May 20). MDPI. Retrieved February 18, 2026, from [Link]
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Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Slideshare. Retrieved February 18, 2026, from [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025, August 6). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]
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Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Name-Reaction.com. Retrieved February 18, 2026, from [Link]
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Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025, February 23). J&K Scientific LLC. Retrieved February 18, 2026, from [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16). Beilstein Journals. Retrieved February 18, 2026, from [Link]
-
Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Chem Help Asap. Retrieved February 18, 2026, from [Link]
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Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - orientjchem.org. (n.d.). Oriental Journal of Chemistry. Retrieved February 18, 2026, from [Link]
-
Knorr pyrrole synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Semantic Scholar. (2024, August 16). Semantic Scholar. Retrieved February 18, 2026, from [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-D%C3%B6mling-Hess/197b0a7587635677d242c161314995f75e7a3a9b]([Link]
-
Solid acid-catalysed synthesis of pyrazolopyridines - ResearchGate. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
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-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25). Research and Reviews. Retrieved February 18, 2026, from [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. (2023, January 16). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
The synthetic pathway to pyrazole derivatives via cyclocondensation... - ResearchGate. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org. (2022, April 4). International Journal of Creative Research Thoughts. Retrieved February 18, 2026, from [Link]
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- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. benthamdirect.com [benthamdirect.com]
- 17. thieme-connect.com [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
- 19. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Development of Pyrazole-Based Anti-Inflammatory Agents
Executive Summary
The pyrazole scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Unlike traditional NSAIDs that non-selectively inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), leading to gastrointestinal toxicity, pyrazole derivatives (e.g., Celecoxib) can be engineered to selectively target the inducible COX-2 isoform.
This guide provides a comprehensive workflow for developing novel pyrazole-based anti-inflammatory agents. It covers Structure-Activity Relationship (SAR) optimization , a robust chemical synthesis protocol , and validated in vitro/in vivo testing methodologies .
Rational Drug Design: The Pyrazole Pharmacophore
To achieve high potency and selectivity for COX-2, the pyrazole ring must be decorated with specific functional groups that exploit the subtle structural differences between the COX-1 and COX-2 active sites (specifically the side pocket present in COX-2).
SAR Optimization Table
| Position | Functional Group Choice | Mechanistic Rationale |
| N1 (Nitrogen) | Phenyl ring with | Critical for Selectivity: These polar groups bind to the hydrophilic side pocket (Arg513, His90) found only in the COX-2 channel. |
| C3 (Carbon) | Trifluoromethyl ( | Metabolic Stability: Fluorinated groups increase lipophilicity and prevent metabolic oxidation while filling the hydrophobic pocket. |
| C5 (Carbon) | Phenyl ring with electron-withdrawing groups (F, Cl) | Steric Fit: A twisted phenyl ring at C5 maximizes hydrophobic interactions within the main channel of the enzyme. |
Chemical Synthesis Protocol
The most robust method for synthesizing 1,5-diarylpyrazoles is the cyclocondensation of 1,3-diketones with aryl hydrazines. This method is preferred for its scalability and regio-control.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic route for generating 1,5-diarylpyrazole libraries via 1,3-diketone condensation.
Detailed Protocol: Cyclocondensation
Reagents: 1,3-diketone derivative (1.0 eq), 4-sulfonamidophenylhydrazine hydrochloride (1.1 eq), Ethanol (absolute), Glacial Acetic Acid (cat.).
-
Dissolution: Dissolve 10 mmol of the 1,3-diketone intermediate in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 11 mmol of the hydrazine salt. Add 2-3 drops of glacial acetic acid to catalyze the imine formation.
-
Reflux: Heat the mixture to reflux (
C) with stirring for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 7:3). -
Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).
-
Filtration: The pyrazole product will precipitate as a solid. Filter under vacuum and wash with cold water (
mL). -
Purification: Recrystallize from hot ethanol/water to obtain the pure pharmacological agent.
In Vitro Validation: COX-1 vs. COX-2 Inhibition
To confirm the mechanism of action, the "Peroxidase Activity Assay" is recommended. This assay measures the conversion of the chromogen TMPD during the reduction of PGG2 to PGH2.
Assay Principle
-
Enzyme: Recombinant Human COX-2 (or Ovine COX-1).[1]
-
Substrate: Arachidonic Acid (AA).[1]
-
Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Readout: Absorbance at 590 nm (Colorimetric).
Step-by-Step Protocol
-
Buffer Prep: Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0) containing Heme (1
M). -
Inhibitor Incubation:
-
Reaction Initiation:
-
Add 20
L of TMPD solution. -
Add 20
L of Arachidonic Acid (100 M final conc).[1]
-
-
Measurement: Immediately read absorbance at 590 nm on a microplate reader.
-
Calculation:
In Vivo Efficacy: Carrageenan-Induced Paw Edema
This model is the industry standard for assessing acute anti-inflammatory activity. It mimics the release of prostaglandins, histamine, and kinins.
Inflammatory Signaling & Intervention Diagram
Figure 2: The arachidonic acid cascade showing the specific intervention point of pyrazole-based COX-2 inhibitors.
Animal Protocol (Rat)
Subjects: Male Wistar rats (180–220 g). Groups: Vehicle Control, Reference Drug (e.g., Celecoxib 10 mg/kg), Test Compounds (3 doses).
-
Drug Administration: Administer the test compound orally (p.o.) via gavage 1 hour prior to inflammation induction.
-
Induction: Inject 0.1 mL of 1% Carrageenan (w/v in saline) into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a Plethysmometer (water displacement) at
(baseline), 1, 3, and 5 hours post-injection. -
Data Analysis:
-
Calculate Edema Volume (
). -
Compare the Area Under the Curve (AUC) of the treated group vs. control to determine efficacy.
-
References
-
Ghoneim, M. M., et al. (2024).[4] Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity.
-
BenchChem. (2025).[3] Application Note & Protocol: Measuring the Efficacy of Anti-inflammatory Agent 16 in the Carrageenan-Induced Paw Edema Model.
-
Cayman Chemical. (2024). COX Colorimetric Inhibitor Screening Assay Kit Protocol.
-
Hassan, G. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Cairo University / Bioorganic Chemistry.[6]
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. interchim.fr [interchim.fr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. news-medical.net [news-medical.net]
palladium-catalyzed cross-coupling of bromophenyl pyrazoles
Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of Bromophenyl Pyrazoles
Executive Summary
Bromophenyl pyrazoles are critical pharmacophores in medicinal chemistry, serving as the scaffold for blockbuster drugs such as Celecoxib (Celebrex) and various kinase inhibitors. However, the functionalization of these motifs via Palladium (Pd)-catalyzed cross-coupling presents a distinct set of challenges.[1][2] The basic nitrogen atoms inherent to the pyrazole core can coordinate competitively with the palladium center, leading to catalyst sequestration ("poisoning") and arrested turnover.
This Application Note provides a field-validated guide to overcoming these electronic and steric barriers. We detail optimized protocols for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings, utilizing sterically demanding biaryl phosphine ligands to suppress off-cycle coordination and maximize catalytic efficiency.
Strategic Challenges & Mechanistic Insight
The "Heterocycle Problem"
In a standard catalytic cycle, the rate-determining step is often oxidative addition. However, with bromophenyl pyrazoles, the presence of the pyrazole nitrogen (specifically the pyridine-like N2) creates a thermodynamic sink.
-
The Trap: The N2 atom acts as a Lewis base, coordinating to the electrophilic Pd(II) intermediate formed after oxidative addition. This forms a stable, coordinatively saturated [L-Pd(Ar)(Br)(Pyrazole)] complex that resists transmetallation or amination.
-
The Solution: The use of Bulky Biaryl Phosphine Ligands (e.g., XPhos, SPhos, BrettPhos). These ligands serve a dual purpose:
-
Electronic: They are electron-rich, facilitating rapid oxidative addition into the Ar-Br bond.
-
Steric: The sheer bulk of the biaryl backbone creates a "protective canopy" around the Pd center, physically preventing the approach and binding of the pyrazole nitrogen while still allowing the smaller coupling partner (boronic acid or amine) to react.
-
Pathway Visualization
The following diagram illustrates the competition between the productive catalytic cycle and the catalyst deactivation pathway.
Figure 1: Mechanistic pathway showing the competition between productive coupling and catalyst poisoning by the pyrazole substrate.
Optimization Matrix: Ligand & Base Selection
Success depends on matching the ligand to the coupling type. Use this matrix to select your starting conditions.
| Parameter | Suzuki-Miyaura (Biaryl) | Buchwald-Hartwig (Amination) | Rationale |
| Primary Ligand | SPhos or XPhos | BrettPhos or RuPhos | SPhos is universal for Suzuki; BrettPhos is specialized for primary amines; RuPhos for secondary amines. |
| Pd Source | Pd(OAc)₂ or Pd(dppf)Cl₂ | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(OAc)₂ is stable and cheaper; dba provides a slow-release Pd(0) source. |
| Base (Standard) | K₃PO₄ (2.0 equiv) | NaOtBu (1.4 equiv) | K₃PO₄ is mild/hydrated for boronic acids; NaOtBu is strong for amine deprotonation. |
| Base (Sensitive) | K₂CO₃ or CsF | Cs₂CO₃ | Use Cs₂CO₃ if the substrate contains esters or nitriles sensitive to alkoxides. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene or t-Amyl Alcohol | Water is required for Suzuki transmetallation; Anhydrous non-polar solvents preferred for Buchwald. |
| Temperature | 80–100 °C | 80–110 °C | High temp required to overcome steric hindrance of the biaryl ligand. |
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling
Target: Synthesis of Biaryl-substituted Pyrazoles.
Reagents:
-
1-(4-bromophenyl)-1H-pyrazole (1.0 equiv)
-
Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (5 mol%)
-
Base: K₃PO₄ (2.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Workflow:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the bromophenyl pyrazole (1.0 mmol), aryl boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst Addition: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Note: Alternatively, use the pre-catalyst XPhos Pd G2 for faster initiation.
-
-
Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (x3).
-
Solvation: Inject degassed 1,4-Dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the mixture to 80 °C for 4–12 hours. Monitor by LCMS.
-
QC Check: The reaction mixture should turn black/dark brown (active Pd). If it remains pale yellow or precipitates Pd black immediately, oxygen may be present.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination
Target: Synthesis of Aminophenyl Pyrazoles.
Reagents:
-
1-(4-bromophenyl)-1H-pyrazole (1.0 equiv)
-
Amine (Primary or Secondary) (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) + BrettPhos (Primary amines) or RuPhos (Secondary amines) (4-6 mol%)
-
Base: NaOtBu (1.4 equiv) (Use Cs₂CO₃ if substrate has base-sensitive groups)[3]
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
Step-by-Step Workflow:
-
Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd₂(dba)₃ and the Ligand in the solvent at RT for 5 mins to generate the active L-Pd(0) species.
-
Charge: Add the bromophenyl pyrazole (1.0 mmol), amine (1.2 mmol), and NaOtBu (1.4 mmol) to the reaction vessel.
-
Combine: Transfer the pre-formed catalyst solution to the reaction vessel. Total solvent volume should be ~5 mL per mmol (0.2 M concentration).
-
Reaction: Heat to 100 °C for 12–18 hours.
-
Critical Control Point: If conversion stalls at 50%, add a second portion of catalyst (1 mol%) and ligand.
-
-
Workup: Filter the mixture through a pad of Celite (eluting with EtOAc) to remove insoluble salts and Pd residues.
-
Purification: Concentrate and purify via silica gel chromatography. Note that amino-pyrazoles can be polar; add 1% Et₃N to the eluent if streaking occurs.
Troubleshooting & Self-Validation System
Use this logic flow to diagnose failures.
Figure 2: Diagnostic decision tree for reaction optimization.
References
-
Buchwald, S. L., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation."[4] Journal of the American Chemical Society, 2013, 135(34), 12877–12885.[4]
-
Organ, M. G., et al. "Pd-Catalyzed Aryl Amination Mediated by Well-Defined, N-Heterocyclic Carbene (NHC)–Pd Precatalysts (PEPPSI)." Chemistry – A European Journal, 2006, 12(18), 4749–4755.
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008, 41(11), 1534–1544.
-
Dvorak, C. A., et al. "Palladium-Mediated Suzuki Coupling of Pyrazole Triflates and Aryl Boronic Acids."[5] The Journal of Organic Chemistry, 2011, 76(14), 5915–5923.
-
Frantz, D. E., et al. "Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization."[6] The Journal of Organic Chemistry, 2011, 76, 5915-5923.[6]
Sources
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. html.rhhz.net [html.rhhz.net]
- 6. Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates [organic-chemistry.org]
methods for functionalization of the pyrazole scaffold
Application Note: Strategic Functionalization of the Pyrazole Scaffold
Core Directive & Executive Summary
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in blockbuster drugs like Celecoxib, Ruxolitinib, and Sildenafil. However, its amphoteric nature and annular tautomerism present a unique synthetic paradox: the ring is both an electron-rich nucleophile (at C4) and a latent electrophile (at N1/N2).
This guide abandons generic textbook descriptions to focus on causality-driven protocols . We address the three critical challenges in pyrazole chemistry:
-
Tautomeric Ambiguity: Controlling N1 vs. N2 selectivity.
-
Nucleophilic C4 Functionalization: Exploiting the "pyrrole-like" character.
-
C3/C5 Differentiation: Overcoming the electronic similarity of the 3- and 5-positions via steric and directing-group engineering.
The Pyrazole Reactivity Landscape
Before attempting functionalization, one must map the electronic bias of the scaffold. The pyrazole ring contains a pyridine-like nitrogen (N2, basic/directing) and a pyrrole-like nitrogen (N1, acidic).
Figure 1: Strategic Functionalization Map
Caption: Electronic and steric zoning of the pyrazole ring. N1 controls the fate of C3/C5 differentiation.
Zone 1: Nitrogen Functionalization (N-Alkylation & Arylation)
The most common failure mode in pyrazole chemistry is poor regiocontrol during N-alkylation of asymmetric pyrazoles. The ratio of N1:N2 isomers is governed by the interplay of sterics (favoring the less hindered nitrogen) and tautomeric equilibrium (solvent effects).
Protocol A: Regioselective N-Alkylation (Base-Mediated)
Objective: Alkylation of 3-substituted pyrazoles favoring the N1-isomer (less crowded).[1][2]
Mechanism: In polar aprotic solvents (DMF, DMSO), the pyrazolate anion is free. Alkylation is kinetically controlled by steric hindrance, favoring attack by the nitrogen furthest from the C3-substituent.[1]
Materials:
-
Substrate: 3-Methyl-1H-pyrazole (1.0 equiv)
-
Electrophile: Benzyl bromide (1.1 equiv)
-
Base: Cs₂CO₃ (2.0 equiv) - Cesium is preferred over Potassium for solubility/reactivity balance.
-
Solvent: DMF (Anhydrous, 0.2 M concentration)
Step-by-Step Protocol:
-
Deprotonation: Charge a flame-dried flask with 3-methyl-1H-pyrazole and Cs₂CO₃. Add DMF under Argon. Stir at 0 °C for 15 min.
-
Addition: Add Benzyl bromide dropwise via syringe to the cold suspension.
-
Reaction: Allow warming to RT. Stir for 4–12 h. Monitor by TLC/LC-MS.
-
Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF. Dry organic layer over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hex/EtOAc).
-
Expected Outcome: Major isomer (1-benzyl-3-methyl-1H-pyrazole) vs Minor (1-benzyl-5-methyl-1H-pyrazole) ratio typically >90:10.
-
Protocol B: Chan-Lam N-Arylation (Copper-Catalyzed)
Objective: Introducing aryl groups at N1 under mild, aerobic conditions (avoiding harsh Ullmann conditions).
Materials:
-
Substrate: 1H-Pyrazole (1.0 equiv)[2]
-
Coupling Partner: Phenylboronic acid (2.0 equiv)
-
Catalyst: Cu(OAc)₂ (0.1–0.2 equiv)
-
Ligand/Base: Pyridine (2.0 equiv) or Et₃N
-
Solvent: DCM or MeOH (Open to air)
Step-by-Step Protocol:
-
Assembly: In a vial, combine pyrazole, phenylboronic acid, and Cu(OAc)₂.
-
Activation: Add solvent (DCM) and Pyridine. Note: The reaction requires oxygen; do not purge with Argon.
-
Incubation: Stir vigorously at RT for 24 h. The blue Cu(II) solution may turn green/brown.
-
Quench: Filter through a pad of Celite to remove copper salts. Wash with MeOH.
-
Purification: Concentrate and purify via silica column.
Zone 2: C4-Functionalization (The Nucleophilic Hub)
C4 is the most electron-rich carbon, behaving similarly to the 3-position of pyrrole. It readily undergoes Electrophilic Aromatic Substitution (S_EAr).
Protocol C: Regioselective C4-Iodination
Objective: Preparation of 4-iodopyrazoles as precursors for Suzuki/Sonogashira coupling.
Materials:
-
Substrate: 1-Methyl-1H-pyrazole
-
Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)
-
Solvent: Acetonitrile (ACN)
Step-by-Step Protocol:
-
Dissolution: Dissolve substrate in ACN (0.5 M).
-
Addition: Add NIS portion-wise at RT. Protect from light.[3]
-
Monitoring: Reaction is usually rapid (< 2 h).
-
Workup: Quench with sat. aq. Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (color change from red/brown to yellow/clear).
-
Isolation: Extract with EtOAc. The product is often pure enough for subsequent coupling.
Protocol D: C4-Suzuki-Miyaura Cross-Coupling
Objective: Installing biaryl motifs at C4.
Step-by-Step Protocol:
-
Charge: 4-Iodopyrazole (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%).
-
Solvent/Base: Add Dioxane:H₂O (4:1) and K₃PO₄ (3.0 equiv).
-
Degas: Sparge with Argon for 10 min (Critical to prevent homocoupling).
-
Heat: 80–100 °C for 6 h.
-
Purification: Standard aqueous workup and column chromatography.
Zone 3: C5-Functionalization (Direct C-H Activation)
Functionalizing C5 is challenging because C4 is more nucleophilic. However, the C5 proton is the most acidic ring proton (pKa ~30-35 depending on substitution), allowing for directed lithiation or transition-metal catalyzed C-H activation directed by N2.
Decision Logic: C5 Functionalization
Caption: Selection guide for C5-functionalization pathways based on desired outcome.
Protocol E: Ru-Catalyzed C5-Direct Arylation
Context: This method utilizes the N2 nitrogen as a directing group to activate the C5-H bond.[4]
Materials:
-
Substrate: 1-Phenyl-1H-pyrazole (N-aryl group acts as directing auxiliary).
-
Coupling Partner: Aryl bromide (1.5 equiv).
-
Catalyst: [RuCl₂(p-cymene)]₂ (5 mol%).
-
Ligand: PPh₃ (10 mol%).
-
Base: K₂CO₃ (2.0 equiv).
-
Solvent: NMP or Dioxane.
Step-by-Step Protocol:
-
Setup: In a pressure tube, combine all solids.
-
Solvent: Add NMP (degassed).
-
Reaction: Seal and heat to 120 °C for 16 h.
-
Mechanism: The Ru(II) inserts into the C5-H bond facilitated by coordination to N2, followed by oxidative addition of the aryl bromide and reductive elimination.
-
Workup: Dilute with water, extract with EtOAc. High boiling solvents like NMP require thorough washing or lyophilization.
Summary of Reaction Conditions
| Transformation | Position | Key Reagents | Critical Parameter | Reference |
| N-Alkylation | N1 (Major) | Cs₂CO₃, DMF, R-X | Steric bulk of R-X increases N1 selectivity. | [1] |
| Chan-Lam | N1 | Cu(OAc)₂, Ar-B(OH)₂, O₂ | Requires aerobic conditions.[5][6] | [2] |
| Halogenation | C4 | NIS or NBS, ACN | Protect from light; rapid kinetics. | [3] |
| Suzuki Coupling | C4 | Pd(dppf)Cl₂, K₃PO₄ | Degassing essential. | [4] |
| C-H Arylation | C5 | Ru/Pd cat., Base | Directed by N2 lone pair. | [5] |
References
-
Regioselective N-Alkylation: Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[2][7] J. Org.[5][7][8][9] Chem.2022 , 87, 10387–10397. Link
-
Chan-Lam Coupling: Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation."[5] Tetrahedron Lett.[5]1998 , 39, 2941–2944.[5] Link
- C4-Halogenation: Vasilevsky, S. F., et al. "Electrophilic substitution in the pyrazole series." Heterocycles2003, 60, 879.
-
C4-Cross Coupling: Babinski, D. J., et al. "Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization."[9] J. Org.[5][7][8][9] Chem.2011 , 76, 5915–5923.[9] Link
-
C5-C-H Activation: Gandeepan, P., et al. "Transition-Metal-Catalyzed C–H Functionalization of Pyrazoles." Org.[5][8] Biomol. Chem.2020 , 18, 6213-6235. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Pyrazole Synthesis & Impurity Profiling
This guide serves as a specialized technical support resource for the identification and mitigation of side products in pyrazole synthesis. It is designed for organic chemists and process scientists requiring high-purity heterocycles for drug discovery applications.
Status: Operational Role: Senior Application Scientist Topic: Impurity Identification in Knorr & Cycloaddition Protocols
Introduction: The "Hidden" Complexity of the Pyrazole Core
While the formation of the pyrazole ring (1,2-diazole) appears straightforward—typically involving the condensation of a 1,3-dielectrophile with a hydrazine—the reality is often a complex mixture of kinetic and thermodynamic products. In medicinal chemistry, distinguishing between the 1,3-substituted and 1,5-substituted regioisomers is critical, as they possess distinct biological activities (e.g., kinase inhibition profiles).
This guide addresses the three most common failure modes: Regioisomerism , Incomplete Cyclization (Intermediates) , and Oligomerization (Azines) .
Part 1: Diagnostic Workflow (Visual Triage)
Before diving into spectral data, use this logic flow to categorize your impurity profile.
Figure 1: Diagnostic logic tree for rapid impurity identification in pyrazole synthesis.
Part 2: Troubleshooting Guides & FAQs
Module 1: The Regioisomer Problem (1,3- vs. 1,5-Substitution)
Context: In the Knorr synthesis using unsymmetrical 1,3-diketones and substituted hydrazines, two isomers can form. The 1,5-isomer is often kinetically favored (nucleophilic attack at the most accessible carbonyl), while the 1,3-isomer may be thermodynamically favored or directed by solvent effects.
Q: My LC-MS shows a single peak with the correct mass, but the NMR contains two sets of signals. What is happening? A: You likely have a mixture of 1,3- and 1,5-regioisomers . These isomers often co-elute on standard C18 HPLC columns due to identical polarity.
-
Mechanism: The hydrazine NH2 group attacks the more electrophilic or less sterically hindered carbonyl first.
-
Diagnostic (NMR):
-
1H NMR: Look for the pyrazole C4-H proton. It typically appears as a singlet between
6.0–7.0 ppm. If you see two singlets with different integration ratios (e.g., 3:1), you have a mixture. -
13C NMR: The C5 carbon in a 1-substituted pyrazole is more shielded (upfield) than C3 due to the "pyrrole-like" character of the N1-C5 bond.
-
Definitive Test: Run a 1D-NOE (Nuclear Overhauser Effect) experiment. Irradiate the N-substituent (e.g., N-Methyl or N-Aryl).
-
1,5-Isomer: You will see a strong NOE enhancement of the substituent at position 5 (R5).
-
1,3-Isomer: You will see NOE enhancement of the proton/substituent at position 4 (H4), as R5 is hydrogen (or distant).
-
-
Q: How do I force the reaction toward a single isomer? A:
-
Solvent Switch: Switch from Ethanol to Fluorinated Alcohols (e.g., 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)). These solvents are strong hydrogen bond donors and can activate specific carbonyls, often reversing regioselectivity to favor the 1,3-isomer [1].
-
Steric Control: Use a bulky protecting group on the hydrazine if possible, then deprotect.
-
pH Tuning: Acidic conditions (HCl/AcOH) favor attack at the most basic carbonyl, while basic conditions favor attack at the most electrophilic carbonyl.
Module 2: Stalled Intermediates (Hydrazones)
Context: Pyrazole formation is a two-step process: (1) Hydrazone formation, followed by (2) Cyclization/Dehydration.
Q: I see a mass of [M+18] in my LC-MS. Is this a hydrate? A: It is likely the acyclic hydrazone intermediate . The +18 mass unit corresponds to a water molecule that has not yet been eliminated to close the ring.
-
Cause: The reaction temperature was too low, or the acid catalyst was insufficient to promote the dehydration step.
-
Fix:
-
Resubmit the crude material to reaction conditions with a stronger acid catalyst (e.g., p-TsOH) or higher temperature.
-
Microwave irradiation is highly effective at driving this dehydration step to completion.
-
Module 3: Azine Formation (Dimerization)
Context: Hydrazine is a bis-nucleophile. If the 1,3-dicarbonyl is added too quickly to the hydrazine, one hydrazine molecule may react with two dicarbonyl molecules, bridging them.
Q: I isolated a yellow solid that is insoluble in most solvents, and the mass is roughly double my target. What is it? A: This is likely an azine (or bis-hydrazone).
-
Prevention Protocol: Always add the 1,3-dicarbonyl compound slowly (dropwise) to an excess of hydrazine solution. This ensures that every dicarbonyl molecule encounters a free hydrazine, favoring the 1:1 cyclic product over the 2:1 dimer.
Part 3: Data Presentation & Identification Tables
Table 1: NMR Chemical Shift Trends for Pyrazole Regioisomers Note: Shifts are approximate and solvent-dependent (typically DMSO-d6).
| Feature | 1,3-Substituted Isomer | 1,5-Substituted Isomer | Mechanistic Reason |
| N-Substituent NOE | Enhancement of H4 or R3 | Enhancement of R5 | Spatial proximity of N1 to C5 substituent. |
| C5 Carbon (13C) | C5 is more electron-rich (pyrrole-like). | ||
| C3 Carbon (13C) | C3 is more electron-deficient (pyridine-like). | ||
| Elution Order (RP-HPLC) | Often elutes 2nd | Often elutes 1st | 1,5-isomers are often more compact/less polar. |
Part 4: Experimental Protocols
Protocol A: Regioselective Synthesis using Fluorinated Solvents
Use this protocol to favor the 1,3-isomer when standard ethanol reflux yields mixtures.
-
Preparation: Dissolve the 1,3-dicarbonyl (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) (0.5 M concentration).
-
Addition: Add the substituted hydrazine hydrochloride (1.1 equiv) in one portion.
-
Reaction: Stir at room temperature for 1 hour. If conversion is low (check TLC), heat to 50°C.
-
Note: TFE activates the carbonyl via H-bonding, often accelerating the reaction compared to EtOH [1].
-
-
Workup: Evaporate TFE (recoverable). Dissolve residue in EtOAc, wash with NaHCO3 (sat.), and brine. Dry over Na2SO4.
Protocol B: Definitive NOE Experiment Setup
Required for confirming regio-structure.
-
Sample Prep: Dissolve ~10 mg of pure isolated isomer in 0.6 mL DMSO-d6 (preferred over CDCl3 to prevent aggregation).
-
Acquisition: Select the 1D-NOESY or 1D-GOESY pulse sequence.
-
Target: Set the irradiation frequency (O1) exactly on the N-Methyl or N-Aryl protons.
-
Analysis:
-
Phase the spectrum so the irradiated peak is negative.
-
Look for positive enhancement peaks.
-
Interpretation: If you irradiate N-Me and see a peak for the Phenyl group, the Phenyl is at position 5 (1,5-isomer). If you see the pyrazole H4 proton, the Phenyl is likely at position 3 (1,3-isomer).
-
References
-
Aggarwal, V. K., et al. "Regiocontrol in the Synthesis of Pyrazoles using Fluorinated Alcohols." Journal of Organic Chemistry. (2008).
-
Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Organic Letters. (2008).
-
BenchChem Technical Support. "Managing Regioselectivity in Substituted Pyrazole Synthesis." (2025).[1][2]
-
Gosselin, F., et al. "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[3][4] Journal of Organic Chemistry. (2006).
-
Review: "Recent Advances in the Synthesis of Pyrazole Derivatives." Molecules. (2023).[4][5][6][7][8]
Sources
- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
Technical Support Center: Pyrazole Cyclocondensation Reactions
Welcome to the technical support center for pyrazole cyclocondensation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common failures and optimize synthesis protocols. Pyrazole scaffolds are a cornerstone in medicinal chemistry, and mastering their synthesis is crucial for advancing novel therapeutics.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format.
Introduction: The Knorr Pyrazole Synthesis and Its Variants
The most fundamental method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Ludwig Knorr in 1883.[3][4] This reaction involves the formation of two C-N bonds and the elimination of two molecules of water, driven by the formation of a stable aromatic ring.[3]
Core Reaction Mechanism
The reaction typically proceeds via initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization and dehydration to yield the final pyrazole product.[3][5] The reaction is often catalyzed by acid, which protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack.[6][7]
Caption: General mechanism of the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for pyrazole synthesis?
The classical approach uses a 1,3-dicarbonyl compound (or its synthetic equivalent like a β-ketoester) and a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine).[3][8] However, numerous modern variations exist, utilizing substrates like α,β-unsaturated ketones, alkynes, and hydrazones to access diverse pyrazole structures.[9][10][11]
Q2: Should I use an acid or base catalyst?
The choice depends on the specific substrates and desired outcome.
-
Acid Catalysis (e.g., Acetic Acid, HCl): This is the most common condition for the Knorr synthesis. It facilitates both the initial imine formation and the final cyclization by activating the carbonyl groups.[6]
-
Base Catalysis (e.g., NaOH, Piperidine): Base catalysis can be effective, particularly in multi-component reactions or when dealing with sensitive functional groups.[12]
-
Catalyst-Free: Some reactions, especially with highly reactive substrates or under microwave irradiation, can proceed efficiently without a catalyst.[13]
Q3: What are the advantages of microwave-assisted pyrazole synthesis?
Microwave-assisted organic synthesis (MAOS) offers significant benefits over conventional heating. These include dramatically reduced reaction times (minutes vs. hours), often higher yields, and alignment with green chemistry principles due to reduced energy consumption.[1][14][15][16]
| Parameter | Conventional Heating | Microwave-Assisted (MAOS) |
| Reaction Time | 1.5 - 3 hours[17] | 5 - 30 minutes[14][17] |
| Typical Yield | 73-90%[14] | 91-98%[14] |
| Energy Input | Indirect, slow heating | Direct, rapid heating[14] |
| Solvent Use | Often requires larger volumes | Amenable to solvent-free conditions[2][14] |
Table 1. Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis.
Troubleshooting Guide: Common Reaction Failures
This section addresses specific experimental failures in a question-and-answer format.
Sources
- 1. European Journal of Life Sciences » Submission » Microwave-assisted synthesis of pyrazoles - a mini-review [dergipark.org.tr]
- 2. benthamdirect.com [benthamdirect.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. scispace.com [scispace.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
optimization of solvent and temperature for pyrazole synthesis
Ticket ID: PYR-OPT-2026 | Topic: Solvent & Temperature Control in Knorr Synthesis
Executive Summary
Welcome to the Pyrazole Synthesis Technical Support Hub. This guide addresses the critical variables in the Knorr Pyrazole Synthesis (condensation of 1,3-dicarbonyls with hydrazines).
The Core Challenge: The reaction is deceptively simple but prone to two major failure modes:
-
Regioisomer Heterogeneity: Formation of inseparable mixtures of 1,3- and 1,5-isomers when using unsymmetrical diketones.
-
Intermediate Stalling: Failure of the hydrazone intermediate to undergo cyclodehydration.
This guide provides self-validating protocols to optimize Solvent Polarity and Thermodynamic Control to resolve these issues.
Diagnostic & Troubleshooting Modules
Module A: Regioselectivity Optimization
User Issue: "I am reacting an unsymmetrical 1,3-diketone with methylhydrazine and getting a 60:40 mixture of isomers. How do I favor the 1,3-isomer?"
Root Cause Analysis
In ethanol (the standard solvent), the hydrazine nitrogen attacks the most electrophilic carbonyl. However, if the electrophilicity difference between the two carbonyls is marginal, you get a mixture. Protic solvents like ethanol can stabilize both transition states indiscriminately via hydrogen bonding.
Solution: The "Solvent Switch" Protocol
To drive regioselectivity, you must alter the hydrogen-bond donating (HBD) ability of the solvent.
| Solvent System | Mechanism of Action | Expected Outcome |
| Ethanol (Standard) | General H-bonding stabilization. | Mixture (Baseline) |
| TFE (2,2,2-Trifluoroethanol) | Strong H-bond donor; highly ionizing. Stabilizes the specific polarized transition state of the desired hydrazone. | High Regioselectivity (often >95:5) |
| THF (Aprotic) | No H-bond donation. Relies purely on steric approach control. | Variable (Substrate dependent) |
Corrective Protocol:
-
Switch Solvent: Replace Ethanol with 2,2,2-Trifluoroethanol (TFE) .
-
Temperature Control: Run the reaction at 0°C to Room Temperature initially. High heat (Reflux) promotes thermodynamic equilibration, often degrading the kinetic selectivity achieved by the solvent.
-
Validation: Monitor via 1H-NMR. Look for the distinct shift in the pyrazole-H4 proton (typically
6.0–6.8 ppm) to quantify the isomer ratio.
Technical Insight: Fluorinated alcohols like TFE and HFIP (Hexafluoroisopropanol) are "magic solvents" for heterocycle synthesis. They activate carbonyls via strong H-bonding without being nucleophilic themselves, effectively acting as a mild Lewis acid catalyst [1].
Module B: Reaction Stalling (Hydrazone Trapping)
User Issue: "LC-MS shows the mass of the starting material + hydrazine - H2O (the hydrazone), but the ring won't close to form the pyrazole."
Root Cause Analysis
The Knorr synthesis proceeds in two steps:[1][2][3][4]
-
Condensation: Fast formation of the hydrazone.
-
Cyclodehydration: Slower ring closure and loss of the second water molecule. If the reaction stalls, the activation energy for step 2 has not been met. This is common with electron-poor diketones or bulky hydrazines.
Solution: Acid Catalysis & Thermal Boost
You need to protonate the remaining carbonyl or the leaving group (OH) to facilitate dehydration.
Step-by-Step Fix:
-
Add Catalyst: Introduce 5–10 mol% Acetic Acid (AcOH) or HCl (1.25 M in MeOH).
-
Why? Protonation of the carbonyl oxygen makes it more susceptible to intramolecular nucleophilic attack by the second hydrazine nitrogen.
-
-
Increase T: Switch from MeOH (reflux 65°C) to Ethanol (reflux 78°C) or Toluene (reflux 110°C) .
-
Note: If using Toluene, use a Dean-Stark trap to physically remove water, driving the equilibrium forward (Le Chatelier’s principle).
-
Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for optimizing reaction conditions based on observed failure modes.
Caption: Decision Logic for Pyrazole Synthesis Optimization. Blue nodes indicate analysis steps; Red/Yellow indicate failure modes; Grey nodes represent specific protocol adjustments.
Standard Operating Procedure (Optimized)
This protocol incorporates the "best practice" controls for a general unsymmetrical diketone substrate.
Reagents:
-
1,3-Diketone (1.0 equiv)
-
Hydrazine derivative (1.1 equiv)
-
Solvent: Ethanol (Standard) or TFE (High Regioselectivity)
-
Catalyst: Glacial Acetic Acid (10 mol%)
Protocol:
-
Preparation: Dissolve the 1,3-diketone in the chosen solvent (0.5 M concentration).
-
Addition: Cool to 0°C. Add the hydrazine dropwise over 10 minutes.
-
Control Point: Exotherm control is crucial here to prevent immediate non-selective condensation.
-
-
Incubation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT).
-
Monitoring (TLC/LCMS):
-
Checkpoint: If starting material remains after 2 hours at RT, add Acetic Acid catalyst.
-
Checkpoint: If intermediate hydrazone persists, heat to reflux (78°C for EtOH).
-
-
Work-up:
-
Concentrate solvent in vacuo.
-
Precipitation: Add cold water.[1] Most pyrazoles will precipitate as solids.
-
Filtration: Collect solid and wash with hexanes to remove trace hydrazine.
-
Mechanistic Pathway & Regioselectivity
Understanding why the reaction splits is key to controlling it. The diagram below details the bifurcation point between the 1,3- and 1,5-isomers.
Caption: Mechanistic bifurcation in Knorr Synthesis. Solvent polarity and temperature determine whether Steric (Path A) or Electronic (Path B) factors dominate.
FAQ: Rapid Fire Solutions
Q: Can I use water as a solvent? A: Yes. Water is excellent for "Green" synthesis but often requires a surfactant like CTAB (Cetyltrimethylammonium bromide) or SDS to create micelles that solubilize the organic reactants. This often accelerates the reaction due to the "hydrophobic effect" [2].
Q: My product is an oil and won't crystallize. What now? A: Pyrazoles can be oily. Try trituration with cold pentane or diethyl ether. If that fails, the oil likely contains trapped solvent or oligomers; perform a quick silica plug filtration using 10% MeOH in DCM.
Q: How does microwave irradiation help? A: Microwave heating provides rapid, uniform heating that can overcome the activation barrier for the cyclization step (Module B) in minutes rather than hours. It is particularly useful for electron-deficient diketones that are sluggish under standard reflux [3].
References
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1] Journal of Organic Chemistry.
-
Perez, E., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect / Synthesis Reviews.
-
BenchChem Technical Guides. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis.
-
RSC Advances. (2015). Green protection of pyrazole and high-yield one-pot synthesis.[5][6] Royal Society of Chemistry.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. mdpi.com [mdpi.com]
- 5. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Purification of Pyrazole Products
Introduction: The Pyrazole Purity Challenge
Pyrazoles are pharmacophores of immense value in medicinal chemistry (e.g., Celecoxib, Rimonabant), yet their synthesis is plagued by three persistent impurity classes: regioisomers (N1-alkylation ambiguity), genotoxic residues (hydrazines), and transition metals (palladium catalysts).
This guide moves beyond standard textbook advice. It provides troubleshooting logic derived from industrial process chemistry, focusing on scalable, self-validating protocols.
Module 1: Separating Regioisomers (The N1-Alkylation Problem)
User Question: "I synthesized a 1,3,5-trisubstituted pyrazole via N-alkylation, but I have a mixture of 1,3- and 1,5-isomers. Flash chromatography is not giving baseline separation. How do I resolve this?"
The Technical Insight
N-alkylation of unsymmetrical pyrazoles typically yields a mixture of regioisomers due to tautomerism. While 1,3-isomers are often thermodynamically favored, steric bulk can shift the ratio. If
Troubleshooting Protocol
Option A: The "Salt Switch" Technique (Scalable)
Pyrazoles are weak bases (
-
Dissolution: Dissolve the crude isomeric mixture in a non-polar solvent (e.g., Et₂O or MTBE).
-
Acidification: Add 1.05 eq of anhydrous HCl (4M in dioxane) or oxalic acid dropwise at 0°C.
-
Filtration: The less soluble isomer salt often precipitates rapidly.
-
Validation: Filter the solid and analyze the mother liquor by ¹H NMR. If the solid is enriched, recrystallize the salt from EtOH/iPrOH before neutralizing back to the free base.
Option B: Optimized Chromatography
If you must use chromatography, standard EtOAc/Hexane is often insufficient for pyrazoles due to tailing.
-
Modifier: Add 1% Et₃N to the mobile phase to suppress interaction with acidic silanols.
-
Alternative Stationary Phase: Switch to C18 Reverse Phase (Water/MeCN + 0.1% Formic Acid). The hydrophobic difference between 1,3- and 1,5-isomers is often more pronounced on C18 than silica [1].
Visual Workflow: Regioisomer Separation Logic
Figure 1: Decision tree for selecting the optimal separation strategy for pyrazole regioisomers.
Module 2: Removing Hydrazine Residues (Genotoxins)
User Question: "My final product contains 500 ppm of residual hydrazine. Standard drying isn't removing it. How do I get below the ppm limits required for biological assays?"
The Technical Insight
Hydrazine is a potent nucleophile and a known genotoxin. It "sticks" to polar pyrazoles via hydrogen bonding. Simple evaporation fails because hydrazine hydrate forms high-boiling azeotropes. You must use chemical scavenging or azeotropic distillation .
Protocol: The "Scavenge and Wash" Method
This method chemically converts hydrazine into a lipophilic hydrazone, which is easily washed away.
-
Dissolution: Dissolve crude pyrazole in EtOAc or DCM.
-
Scavenging: Add 2.0 eq of Acetone or Benzaldehyde relative to the estimated hydrazine content.
-
Mechanism:[1]
-
-
Agitation: Stir for 30 minutes at RT.
-
Acid Wash: Wash the organic layer with 1M HCl (if your product is not acid-sensitive) or 10% citric acid. The hydrazone is hydrolyzed or protonated and removed in the aqueous layer.
-
Drying: Dry over Na₂SO₄ and concentrate.
Alternative (Azeotrope): If the product is acid-sensitive, dissolve in Xylene or Toluene and rotary evaporate at 60-70°C. These solvents form positive azeotropes with hydrazine, effectively "carrying" it out of the mixture [2].
Module 3: Palladium Catalyst Removal
User Question: "I used a Suzuki coupling to build the pyrazole core. The product is grey/brown, and ICP-MS shows 1200 ppm Pd. A silica column only dropped it to 800 ppm."
The Technical Insight
Palladium typically exists as soluble organometallic complexes (e.g., Pd(PPh₃)₄ residues) that elute with your product on silica. Physical filtration (Celite) only removes insoluble Pd black. You need a ligand exchange mechanism to sequester soluble Pd.
Comparative Data: Pd Removal Efficiency
| Method | Mechanism | Pd Removal Efficiency | Pros | Cons |
| Celite Filtration | Physical Exclusion | < 10% (Soluble Pd remains) | Cheap, Fast | Ineffective for organometallics |
| Silica Gel Column | Adsorption | 20-50% | Standard workflow | Poor selectivity for Pd-ligand complexes |
| Activated Carbon | Adsorption | 60-80% | Scalable | Can adsorb product; messy |
| Thiol-Silica (e.g., SiliaMetS) | Chelation (Ligand Exchange) | > 95% | High specificity | Expensive |
| NAC Wash (N-Acetyl Cysteine) | Water-soluble Chelation | > 90% | Cheap, highly effective | Requires extraction step |
Recommended Protocol: The NAC Wash (Cost-Effective)
-
Preparation: Dissolve crude product in EtOAc.
-
Reagent: Prepare a 0.5M aqueous solution of N-Acetyl Cysteine (NAC) . Adjust pH to ~7-8 with NaOH (important: deprotonated thiol is the active ligand).
-
Extraction: Stir the organic and aqueous layers vigorously for 1 hour. The aqueous layer will likely turn dark/colored as the Pd-NAC complex forms.
-
Separation: Discard the aqueous layer. Repeat if necessary.
-
Polishing: Filter the organic layer through a small pad of silica to remove residual NAC [3].
Module 4: General Purification & Crystallization
User Question: "My pyrazole is an oil that refuses to crystallize. How can I get a solid?"
The Technical Insight
Many pyrazoles are "oily" due to disruption of intermolecular H-bonding or low melting points. The most robust method to induce crystallization is salt formation (as detailed in Module 1) or trituration .
Trituration Protocol
-
Solvent Choice: Use a solvent where the impurity is soluble, but the pyrazole is not (e.g., cold Pentane, Hexane, or Diethyl Ether).
-
Procedure: Dissolve the oil in a minimum amount of DCM, then slowly add 10 volumes of Hexane with vigorous stirring.
-
Sonication: If an oil separates ("oiling out"), place the flask in a sonication bath for 5 minutes to induce nucleation.
-
Cooling: Store at -20°C overnight.
Visual Workflow: General Purification Strategy
Figure 2: Quick-reference strategy for impurity remediation.
References
-
Regioisomer Separation: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008, 73(9), 3523–3529. Link
-
Hydrazine Removal: BenchChem Technical Support. "Stability of Hydrazine Reagents in Pyrazole Synthesis." BenchChem Knowledge Base, 2025. Link
-
Palladium Removal: Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900. Link
-
General Synthesis & Purification: "The Architecture of Pyrazoles: An In-Depth Technical Guide." BenchChem Technical Guides, 2025. Link
Sources
assessing the stability and degradation of pyrazole compounds
Welcome to the Pyrazole Stability & Degradation Technical Support Center.
Status: Operational 🟢 Lead Scientist: Dr. A. Vance, Senior Application Scientist Case ID: PYZ-STAB-2024
Introduction: The Pyrazole Paradox
Pyrazoles are renowned in medicinal chemistry (e.g., Celecoxib, Ruxolitinib) for their metabolic robustness. However, this stability often masks subtle degradation pathways that confuse standard analytical workflows. This guide addresses the three most common "tickets" we receive: N-oxidation artifacts , photochemical yellowing , and the tautomeric peak-splitting that plagues HPLC method development.
Module 1: Chemical Stability & Oxidative Stress
User Issue: "I see a new impurity peak at +16 Da in my LC-MS after 3 months of storage, but the aromatic proton signals in NMR are unchanged."
Root Cause Analysis: N-Oxidation
While the pyrazole ring is resistant to hydrolytic ring opening (unlike oxazoles or imidazoles), the pyridine-like nitrogen (
-
Mechanism: The
hybridized nitrogen acts as a nucleophile. In the presence of trace peroxides (common in aged PEG excipients or ethers), it oxidizes to the -oxide. -
Why NMR is tricky: The symmetry of the ring often remains, and the chemical shift changes for the adjacent protons can be subtle (
ppm), easily mistaken for concentration effects.
Troubleshooting Protocol: Oxidative Stress Test
To confirm if your impurity is an oxidative degradant, perform this targeted stress test.
Protocol PYZ-OX-01:
-
Preparation: Dissolve 1 mg of compound in 1 mL Acetonitrile/Water (50:50).
-
Stressor: Add 100
L of 3% (Start low; pyrazoles are robust). -
Incubation: 60°C for 4 hours.
-
Analysis: Inject immediately on LC-MS.
-
Result A: Peak matches the +16 Da impurity
Confirmed N-Oxide . -
Result B: No reaction
Increase to 30% . -
Result C: Ring cleavage (multiple low masses)
Rare; indicates electron-rich substituents (e.g., amino-pyrazoles).
-
Data Summary: Common Oxidative Impurities
| Mass Shift (
Module 2: Photostability & Yellowing
User Issue: "My white pyrazole powder turns yellow under ambient light, but HPLC purity remains >99%."
Root Cause Analysis: Photochemical Transposition
Pyrazoles absorb UV light (typically
-
The "Yellow" Factor: Often, the yellowing is not the bulk drug degrading, but the formation of trace nitro-pyrazoles (if nitrates are present) or radical coupling products (dimers) that have high extinction coefficients in the visible range. Even 0.1% of these impurities can discolor the entire batch.
Visual Workflow: Photostability Decision Tree
Use the following logic to determine if the degradation is critical or cosmetic.
Figure 1: Diagnostic workflow for investigating color changes in pyrazole solids.
Regulatory Standard (ICH Q1B):
Always perform confirmatory testing using the Option 2 light source (Cool White Fluorescent + Near UV) providing
Module 3: The "Ghost Peak" (Tautomerism)
User Issue: "My HPLC peak is splitting, broadening, or disappearing. Is my compound degrading on the column?"
Root Cause Analysis: Annular Tautomerism
Unsubstituted pyrazoles (
-
The Problem: The interconversion rate (
) is often comparable to the chromatographic timescale.-
Fast Exchange (
separation): One sharp, average peak. -
Slow Exchange (
separation): Two distinct peaks (often mistaken for impurities). -
Intermediate Exchange (
separation): Broad, plateau-like "blob" or bridge between peaks.
-
Technical Solution: The "Lock or Speed" Strategy
You cannot "fix" the molecule, but you can fix the method.
Strategy A: The pH Lock (Recommended) Force the molecule into a single protonation state.
-
Low pH (< 2.5): Protonate the basic nitrogen. The pyrazolium cation does not tautomerize.
-
Mobile Phase: Water/MeCN + 0.1% Trifluoroacetic Acid (TFA) .
-
Note: Formic acid (pH ~2.7) is often not strong enough.
-
-
High pH (> 10): Deprotonate to the pyrazolate anion (requires alkali-stable columns like Waters XBridge or Agilent Poroshell HPH).
Strategy B: Thermal Coalescence
Increase the column temperature to accelerate the tautomeric exchange rate (
-
Setting: Set column oven to 50°C - 60°C .
Visual Pathway: Tautomerism Dynamics
Figure 2: Kinetic dependency of pyrazole tautomer separation in chromatography.
Module 4: Storage & Formulation Guidelines
To maximize shelf-life, follow these "Golden Rules" derived from ICH Q1A (R2) standards [3]:
-
Avoid Reducing Sugars: Pyrazoles with primary amino groups (
) will react with lactose/glucose (Maillard reaction) faster than anilines. -
pH Micro-environment: In solid dosage forms, use acidic excipients (e.g., Citric Acid) to protonate the ring if stability is an issue. This prevents oxidative attack on the lone pair.
-
Packaging: If the "yellowing" issue is observed (even if chemically stable), use opaque blisters (Alu/Alu) to prevent cosmetic rejection by patients.
References
-
Photochemical Isomerization Mechanisms Title: The Photochemical Isomerization of Pyrazoles: An Ab Initio Study Source: ResearchGate / Journal of Chemical Physics Link:
-
Photostability Testing Standards Title: ICH Q1B Photostability Testing of New Drug Substances and Products Source: European Medicines Agency (EMA) / ICH Link:[1][2]
-
General Stability Testing Standards Title: ICH Q1A (R2) Stability Testing of New Drug Substances and Products Source: ICH.org Link:
-
Analytical Separation of Pyrazoles Title: Separation of Pyrazole on Newcrom R1 HPLC column Source: SIELC Technologies Link:[3]
Sources
- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
Comparative Guide: 3-(2-Bromophenyl)-5-methyl-1H-pyrazole vs. Isomers
Executive Summary
3-(2-bromophenyl)-5-methyl-1H-pyrazole represents a specialized scaffold in medicinal chemistry, distinct from its more common para- and meta-isomers due to the "ortho-effect." While the para-isomer (4-bromophenyl) is frequently utilized for its planarity and favorable binding in kinase pockets (e.g., p38 MAPK), the ortho-isomer (2-bromophenyl) introduces significant steric torsion. This guide analyzes the critical performance differences—solubility, metabolic stability, and binding affinity—driven by this steric clash, providing a roadmap for researchers selecting between these isomeric forms.
| Feature | 3-(2-Bromophenyl) [Ortho] | 3-(4-Bromophenyl) [Para] | Implication |
| Conformation | Twisted (~35-50° dihedral angle) | Planar (<15° dihedral angle) | Ortho isomer has lower conjugation length but higher solubility in non-polar media. |
| Crystal Packing | Disrupted packing | High packing energy (High MP) | Para isomer is often less soluble; Ortho is easier to formulate in liquid libraries. |
| Biological Target | Steric-restricted pockets | Flat, hydrophobic pockets | Para is preferred for DNA intercalation or narrow enzyme clefts. |
| Metabolic Stability | High (Steric shielding of phenyl) | Moderate (Para position exposed) | Ortho substitution blocks P450 oxidation at the most reactive phenyl site. |
Chemical Identity & Isomerism Analysis
Understanding the behavior of this compound requires distinguishing between its Regioisomers (tautomers) and Positional Isomers (phenyl substitution).
Regioisomerism & Tautomerism
In solution, this compound (A ) exists in rapid equilibrium with 5-(2-bromophenyl)-3-methyl-1H-pyrazole (B ).
-
Dominant Species: In polar solvents (DMSO, MeOH), the equilibrium favors the 3-aryl tautomer (A ) due to conjugation stabilization, although the ortho-twist reduces this stabilization compared to the para-isomer.
-
Analytical Risk: In 1H NMR, these appear as average signals at room temperature. At low temperatures (< -40°C), distinct species may resolve.
Visualization of Tautomeric Flux
The following diagram illustrates the proton transfer mechanism that interconverts the regioisomers.
Synthesis & Experimental Protocols
The synthesis of the ortho-isomer requires specific attention to the starting material's steric bulk, which can retard the initial Claisen condensation compared to the para-isomer.
Protocol: Synthesis of this compound
Objective: Selective formation of the pyrazole ring from 2'-bromoacetophenone.
Reagents:
-
2'-Bromoacetophenone (1.0 eq)
-
Ethyl acetate (Solvent/Reagent) or Acetic Anhydride
-
Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) (1.2 eq)
-
Hydrazine Hydrate (N2H4·H2O) (1.5 eq)
Step-by-Step Workflow:
-
Claisen Condensation (Formation of
-diketone):-
Setup: Flame-dried round-bottom flask under
. -
Action: Dissolve 2'-bromoacetophenone in dry ethyl acetate. Add NaH slowly at 0°C.
-
Reaction: Reflux for 4–6 hours. The ortho-bromo group may slow this step; monitor by TLC (Hexane:EtOAc 8:2) until the starting ketone disappears.
-
Intermediate: 1-(2-bromophenyl)butane-1,3-dione. Isolate via acid quench and extraction.
-
-
Cyclocondensation:
Comparative Performance Analysis
Structural Geometry (The Ortho Effect)
The defining feature of the 2-bromo isomer is the dihedral twist .
-
Para-isomer (4-Br): The phenyl ring is nearly coplanar with the pyrazole (torsion angle < 15°), allowing extended
-conjugation. -
Ortho-isomer (2-Br): Steric repulsion between the bromine atom and the pyrazole -NH- or -N= forces the phenyl ring to twist out of plane (torsion angle ~35–50°).
Impact on Solubility: The ortho-isomer typically exhibits higher solubility in organic solvents (CHCl3, DMSO) than the para-isomer. The lack of planarity prevents efficient crystal packing (lower lattice energy), making the ortho-isomer easier to dissolve for high-concentration screening assays.
Spectral Differentiation (NMR)
Distinguishing the isomers requires careful analysis of the aromatic region.
| Proton Environment | 3-(2-Bromophenyl) (Ortho) | 3-(4-Bromophenyl) (Para) | Diagnostic Note |
| Pyrazole -CH (H4) | Ortho-twist reduces shielding current from phenyl ring. | ||
| Phenyl Protons | Multiplet (ABCD system) | Pair of Doublets (AA'BB') | Para gives distinct symmetric doublets (~7.5 ppm). |
| H-6' (Phenyl) | Deshielded (~7.6-7.8 ppm) | N/A (Equivalent to H-2') | The proton ortho to the pyrazole is shifted by the adjacent bromine in the 2-Br isomer. |
Biological Activity Profile[7][8][9]
-
Kinase Inhibition (e.g., p38 MAPK): The para-isomer is generally more potent . Kinase ATP-binding pockets are often narrow slots; the planar para-isomer fits deeply, whereas the twisted ortho-isomer suffers steric clashes.
-
Anti-inflammatory (COX-2): Para-substitution is critical for COX-2 selectivity (mimicking the sulfonamide pharmacophore geometry). The ortho-isomer often loses selectivity, becoming a pan-COX inhibitor or inactive.
-
Metabolic Stability: The ortho-isomer is superior . Blocking the 2-position prevents metabolic oxidation at this reactive site, and the steric twist hinders P450 approach to the phenyl ring.
References
-
Tautomerism Study: Elguero, J., et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study." Journal of the Chemical Society, Perkin Transactions 2. Link
-
Crystal Structure (Para): Kočović, D., et al. "Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole." Zeitschrift für Kristallographie. Link
-
Synthesis Mechanism: Mistry, B.D., et al. "Synthesis of Pyrazole Derivatives and Screening of their Antibacterial Activities." Connect Journals. Link
-
Biological SAR: Costa, et al. "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs." Frontiers in Pharmacology. Link
-
Ortho-Effect & Solubility: Sidgwick, N.V., et al. "The Solubility of Nitrophenols (Isomer Comparison)." Journal of the Chemical Society.[3] Link
Sources
Comparative Guide: Structure-Activity Relationship (SAR) of Pyrazole Analogs
Executive Summary: The Pyrazole Advantage
In modern medicinal chemistry, the pyrazole ring (1,2-diazole) acts as a "privileged scaffold," appearing in blockbuster therapeutics ranging from Celecoxib (COX-2 inhibitor) to Ruxolitinib (JAK inhibitor).
This guide objectively compares pyrazole analogs against their primary bioisosteres—isoxazoles and imidazoles . While isoxazoles offer similar geometry, they often suffer from metabolic instability (reductive ring opening). Imidazoles, while stable, possess higher basicity (
Key Finding: Pyrazoles (
Comparative Analysis: Pyrazole vs. Bioisosteres[1][2]
The following table aggregates physicochemical and biological performance data, synthesizing results from kinase and enzyme inhibition campaigns (e.g., CYP450 and COX-2 studies).
Table 1: Head-to-Head Scaffold Comparison
| Feature | Pyrazole (Target) | Isoxazole (Alternative) | Imidazole (Alternative) | Impact on Drug Design |
| H-Bond Capability | Donor (NH) & Acceptor (N:) | Acceptor only (N:, O:) | Donor (NH) & Acceptor (N:) | Pyrazole mimics the peptide bond, crucial for Kinase Hinge binding. |
| Basicity ( | ~2.5 (Neutral at phys. pH) | ~ -3.0 (Very weak base) | ~7.0 (Partially ionized) | Imidazoles may get trapped in lysosomes; Pyrazoles remain neutral/permeable. |
| Metabolic Stability | High (Resistant to oxidation) | Low (N-O bond labile to reduction) | Moderate (CYP450 coordination) | Isoxazoles risk toxic metabolite formation; Imidazoles risk CYP inhibition. |
| Lipophilicity ( | Moderate | High | Low | Pyrazoles offer better solubility profiles than isoxazoles. |
| Synthetic Versatility | High (Regioselective control) | Moderate | High | Pyrazole N-alkylation allows precise vector exploration. |
Experimental Evidence: CYP/Enzyme Inhibition Potency
Data adapted from comparative studies on heme-coordinating inhibitors (e.g., 20-HETE synthase inhibition).[1]
| Compound Core | Substituent ( | Selectivity Ratio | Observation | |
| Imidazole | 4-phenyl | 5.7 nM | 1.2 (Low) | Potent but non-selective (binds heme iron promiscuously). |
| Isoxazole | 4-phenyl | 38.0 nM | >50 (High) | Good selectivity, but chemically unstable in acidic media. |
| Pyrazole | 4-phenyl | 23.0 nM | >50 (High) | Optimal balance of potency, selectivity, and chemical stability. |
Mechanistic Insight: The Kinase "Hinge" Interaction
The success of pyrazoles in kinase inhibition (e.g., CDKs, JAKs, Auroras) is driven by their ability to mimic the adenine ring of ATP.
Visualization: Pyrazole Binding Mode
The diagram below illustrates the critical "Donor-Acceptor" motif required for binding to the kinase hinge region (Backbone C=O and N-H).
Experimental Protocols
Protocol A: Regioselective Synthesis of Pyrazoles
Challenge: The condensation of hydrazines with 1,3-diketones often yields a mixture of regioisomers (1,3- vs 1,5-substituted), which are difficult to separate. Solution: Use of fluorinated solvents (HFIP) to control regioselectivity via hydrogen bond activation.
Reagents:
-
Unsymmetrical 1,3-diketone (1.0 equiv)[2]
-
Substituted Hydrazine (1.1 equiv)[3]
-
Solvent: Hexafluoroisopropanol (HFIP) or Ethanol (Control)
Step-by-Step Methodology:
-
Preparation: Dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL). Note: HFIP acts as a H-bond donor catalyst, activating the carbonyl.
-
Addition: Add the hydrazine derivative slowly at room temperature.
-
Reaction: Stir at 25°C for 1-4 hours. Monitor via TLC (Hexane/EtOAc 3:1).
-
Workup: Evaporate HFIP under reduced pressure (recoverable).
-
Purification: The residue is often pure. If necessary, recrystallize from Ethanol.[2]
-
Validation: Determine Regioisomeric Ratio (RR) via
-NMR (NOESY).-
Target: >95:5 ratio favoring the 1,3-isomer (or 1,5-isomer depending on hydrazine electronics).
-
Protocol B: Kinase Inhibition Assay (FRET-based)
Objective: Determine
-
Plate Setup: Use 384-well black plates.
-
Enzyme Mix: Dilute Kinase (e.g., CDK2/CyclinA) to 2 nM in Assay Buffer (50 mM HEPES, 10 mM
, 1 mM EGTA, 0.01% Tween-20). -
Compound: Add pyrazole analogs (10-point dose response, 10
top concentration) via acoustic dispenser (Echo). -
Substrate: Add peptide substrate labeled with ULight™ and ATP (at
concentration). -
Incubation: Incubate for 60 mins at RT.
-
Detection: Add Eu-labeled anti-phospho-antibody. Read TR-FRET signal (Ex 320nm / Em 665nm).
-
Analysis: Fit data to a 4-parameter logistic equation to derive
.
Strategic SAR Workflow
To optimize pyrazole potency, a systematic SAR loop is required. The diagram below outlines the decision tree for substituent modification.
References
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2] Journal of Organic Chemistry.
-
Nakamura, T., et al. (2003). Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. Journal of Medicinal Chemistry.[4]
-
BenchChem Technical Support. (2025). Regioselective Synthesis of Substituted Pyrazoles: Protocols and Troubleshooting.
-
Knorr, L. (1883).[5] Einwirkung von Acetessigester auf Phenylhydrazin.[5] Berichte der deutschen chemischen Gesellschaft. (Foundational Chemistry).
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry.[4] (Comparative Kinase SAR).[6][7]
Sources
- 1. Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epj-conferences.org [epj-conferences.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
comparative analysis of different catalytic systems for pyrazole synthesis
Executive Summary
The pyrazole pharmacophore is a cornerstone of modern medicinal chemistry, anchoring blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). Historically, pyrazole synthesis relied on the Knorr condensation of hydrazines with 1,3-dicarbonyls—a method plagued by poor regioselectivity (yielding mixtures of 1,3- and 1,5-isomers) and harsh conditions.
This guide analyzes the shift toward catalytic precision , comparing three dominant systems: Transition Metal Catalysis (Cu/Pd) , Lewis Acid/Iodine Mediated Systems , and Heterogeneous Nanocatalysis . We evaluate these systems based on regiocontrol, atom economy, and scalability, providing actionable protocols for the bench scientist.
The Regioselectivity Challenge
The critical performance metric for any pyrazole synthesis method is its ability to distinguish between the N1-C3 and N1-C5 isomers.
-
The Problem: In classic condensation, the hydrazine attacks the most electrophilic carbonyl. If the 1,3-dicarbonyl is unsymmetrical (e.g., containing a -CF3 group and a phenyl group), steric and electronic factors often compete, resulting in a difficult-to-separate regioisomeric mixture.
-
The Catalytic Solution: Catalysts dictate the reaction pathway by activating specific sites (Lewis Acids) or by forming directed organometallic intermediates (Transition Metals), locking the regiochemistry before cyclization occurs.
Comparative Analysis of Catalytic Systems
A. Transition Metal Catalysis (Copper & Palladium)
Mechanism: These systems often utilize oxidative [3+2] cycloaddition or C-H activation.
-
Copper (Cu): The current standard for cost-effective regiocontrol. Cu(I) species (often with DMAP or phenanthroline ligands) facilitate aerobic oxidation, allowing the use of hydrazines and alkynes/alkenes rather than pre-functionalized diketones.
-
Palladium (Pd): Reserved for difficult couplings (e.g., Buchwald-Hartwig type N-arylation of existing pyrazoles) or C-H activation. While highly effective, residual metal toxicity (ppm limits) is a concern for pharmaceutical intermediates.
B. Lewis Acid & Iodine Mediated Systems
Mechanism: Iodine (I2) acts as a mild Lewis acid and an oxidant.
-
Performance: These "metal-free" systems are excellent for synthesizing polysubstituted pyrazoles from hydrazones. The iodine promotes an intramolecular C-N bond formation via a radical or ionic pathway, often triggering a 1,2-aryl shift that is impossible in classic condensation.
-
Sustainability: High, provided the solvent system is managed.
C. Heterogeneous Nanocatalysis (Green Alternatives)
Mechanism: Surface-mediated catalysis using oxides (SnO–CeO2, MgO, Mn/ZrO2).
-
Performance: These catalysts excel in multicomponent reactions (MCRs) in aqueous media. The high surface area allows for rapid Knoevenagel condensation followed by Michael addition and cyclization.
-
Key Advantage: Recyclability.[1][2] Catalysts like SnO–CeO2 can be recovered via centrifugation and reused 5+ times with <5% loss in activity.
Performance Data Dashboard
The following table contrasts the performance of these systems based on recent experimental data.
| Metric | Cu-Catalyzed (Oxidative) | Iodine-Mediated (Metal-Free) | SnO-CeO2 Nanocomposite | Classic Knorr (Uncatalyzed) |
| Regioselectivity | High (>95:5) | High (Mechanism dependent) | Moderate to High | Low (Mixtures common) |
| Typical Yield | 80–92% | 75–90% | 85–96% | 50–70% |
| Reaction Temp | 60–100°C | 80–120°C | 25–50°C (Mild) | Reflux (>80°C) |
| Atom Economy | Moderate (Oxidant waste) | Moderate | High (MCR) | Low (Water loss) |
| Toxicity Profile | Moderate (Cu removal req.) | Low | Very Low | Variable |
| Key Substrates | Alkynes + Hydrazines | Hydrazones | Aldehyde + Malononitrile | 1,3-Diketones |
Mechanistic Visualization
The following diagram illustrates the divergent pathways between Metal-Catalyzed and Lewis Acid-mediated synthesis, highlighting where regioselectivity is determined.
Figure 1: Mechanistic divergence between Copper-catalyzed oxidative coupling (Path A) and Iodine-mediated cyclization (Path B). Note how the metal catalyst stabilizes a specific intermediate, enforcing regioselectivity.
Case Study: Celecoxib Synthesis
The Challenge: Synthesizing 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) requires precise placement of the trifluoromethyl (-CF3) and p-tolyl groups.
-
Industrial Standard (Classic): Claisen condensation of p-methylacetophenone with ethyl trifluoroacetate using NaH, followed by reaction with hydrazine.
-
Flaw: Produces significant amounts of the regioisomer impurity, requiring costly recrystallization.
-
-
Advanced Catalytic Route (Green): Ionic Liquid (IL) Promoted.
-
System: Tris-(2-hydroxyethyl)ammonium acetate (IL) acts as both solvent and catalyst.
-
Result: The IL enhances the electrophilicity of the carbonyls differentially, driving yield to 86% with improved regiopurity and allowing water-based workup.
-
Experimental Protocols
Protocol A: Copper-Catalyzed Regioselective Synthesis (General Procedure)
Best for: Coupling terminal alkynes with hydrazines.
-
Reagent Setup: In a reaction tube, charge Aryl Hydrazine (1.0 mmol), Terminal Alkyne (1.2 mmol), and CuI (10 mol%, 19 mg).
-
Ligand/Base: Add DMAP (20 mol%) and Cs2CO3 (1.0 equiv).
-
Solvent: Add DMSO (3.0 mL). Note: DMSO acts as a mild oxidant in conjunction with air.
-
Reaction: Seal the tube under an air atmosphere (balloon) and heat to 100°C for 8–12 hours.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:4). Look for the disappearance of the hydrazine spot.
-
Workup: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine.
-
Purification: Dry over Na2SO4, concentrate, and purify via silica gel flash chromatography.
Protocol B: Green Nanocomposite Synthesis (Aqueous MCR)
Best for: 4-substituted pyrazoles from aldehydes.
-
Catalyst Prep: Use SnO–CeO2 nanocomposite (prepared via co-precipitation of SnCl2 and Ce(NO3)3).
-
Reaction Mix: In a round-bottom flask, mix Aromatic Aldehyde (1.0 mmol), Malononitrile (1.0 mmol), and Phenylhydrazine (1.0 mmol).
-
Solvent: Add Water:Ethanol (1:1, 5 mL).
-
Catalysis: Add SnO–CeO2 (20 mg).
-
Conditions: Stir at Room Temperature (or mild heat 40°C) for 20–40 minutes.
-
Validation: Product typically precipitates out.
-
Recovery: Centrifuge to separate the solid catalyst (save for reuse). Recrystallize the crude product from ethanol.
References
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters.[6] Link
-
Gosselin, F., et al. (2023).[7] Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles Using Nano-ZnO. MDPI Molecules. Link
-
Topchiy, M. A., et al. (2023).[7] Silver-Catalyzed Regioselective Synthesis of 3-Trifluoromethylpyrazoles. MDPI Crystals. Link
-
Safaei, S., et al. (2019).[1] Ionic Liquid-Assisted Synthesis of Celecoxib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst.[8] Journal of Chemical Sciences.[1] Link
-
Daugulis, O., et al. (2010).[9] Palladium and Copper Catalysis in Regioselective, Intermolecular Coupling of C-H and C-Hal Bonds.[9] Topics in Current Chemistry. Link
-
Tiwari, A., et al. (2023). Iodine(III)-Catalyzed Synthesis of Multisubstituted Pyrazoles via Oxidative Cyclization. SynOpen.[10] Link
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Sustainable Synthesis of Pyrazole Derivatives Utilizing Recyclable SnO–CeO2 Nanocomposite as Heterogeneous Catalyst | springerprofessional.de [springerprofessional.de]
- 3. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium and copper catalysis in regioselective, intermolecular coupling of C-H and C-Hal bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Definitive Structural Assignment of Pyrazoles: A Comparative Guide to 2D NMR Validation
Executive Summary
The structural validation of
Standard 1D
The Challenge: The Regioisomer Trap
When alkylating a 3-substituted pyrazole (tautomer A
-
Isomer 1 (
-disubstituted): Sterically less crowded, often thermodynamically favored. -
Isomer 2 (
-disubstituted): Sterically crowded, often kinetically favored or formed via specific directing groups.
Misassigning these isomers leads to "dead-end" SAR (Structure-Activity Relationship) data. We require a self-validating analytical protocol to distinguish them.
Decision Logic: The Validation Workflow
The following decision tree illustrates the logic for selecting the correct validation method based on your molecule's specific features.
Figure 1: Strategic workflow for pyrazole regioisomer determination. Method C (
Comparative Analysis of Validation Methods
Method A: Homonuclear Correlation (NOESY/ROESY)
Principle: Detects through-space magnetization transfer (
-
Pros: Fast (10-20 mins), standard on all probes.
-
Cons: Fails for "silent" substituents (Cl, Br, CN) or flexible chains where average distances wash out the signal.
-
The Trap: Chemical exchange (EXSY) between tautomers can mimic NOE signals if the product is not fully stable.
Method B: Heteronuclear Long-Range ( H- C HMBC)
Principle: Detects
-
Differentiation:
-
C3 is typically shielded (
135-145 ppm) compared to C5 ( 125-135 ppm), though this reverses depending on electron-withdrawing groups (EWGs). -
Crucial Check: You must assign C3/C5 first using the substituents attached to them.
-
-
Cons: Quaternary carbons in heteroaromatics often have very long relaxation times (
) and low sensitivity.
Method C: The Nitrogen Frontier ( H- N HMBC)
Principle: Nitrogen chemical shifts are exquisitely sensitive to hybridization and protonation state. Application: The "Nuclear Option" for difficult cases.
-
The Shift Logic (Liquid NH
Scale):-
Pyrrole-like Nitrogen (
-R): Shielded ( 130 – 180 ppm ). -
Pyridine-like Nitrogen (=N-): Deshielded (
250 – 320 ppm ).
-
-
Mechanism: In an
-alkylated pyrazole, the alkyl protons will show a strong or correlation specifically to the pyrrole-like nitrogen (the one they are attached to).
Summary Data Table
| Feature | NOESY / ROESY | ||
| Primary Observable | Spatial Proximity ( | C-H Connectivity ( | N-H Connectivity & |
| Sensitivity | High | Medium | Low (requires optimization) |
| Ambiguity Risk | Medium (Conformation dependent) | Low (if carbons resolved) | Zero (Binary readout) |
| Experiment Time | 15 - 30 mins | 30 - 60 mins | 1 - 4 hours |
| Best For | Bulky substituents (Ph, tBu) | Standard alkyl chains | Small/Silent groups (F, Cl) |
Experimental Protocol: The Self-Validating System
To ensure data integrity, follow this "Self-Validating" protocol. This system uses internal checks to prevent misinterpretation.
Sample Preparation
-
Concentration: High concentration is vital for
N detection. Aim for mg in 600 L solvent. -
Solvent: DMSO-
is preferred over CDCl to prevent solute aggregation and slow down proton exchange if traces of NH remain.
Pulse Sequence Setup
-
Step A:
H- C HMBC (The Filter)-
Optimization: Set long-range delay for
Hz (approx 60-65 ms). -
Validation: Look for the cross-peak between the
-CH protons and the adjacent quaternary carbon.
-
-
Step B:
H- N HMBC (The Confirmation)-
Pulse Program:hmbcgpndqf (Gradient selected, no decoupling).
-
Optimization: Nitrogen couplings are smaller. Optimize for
Hz (delay ms). -
Spectral Width: Set
N sweep width to 50–400 ppm (ref. liq. NH ) to catch both N-types.[2]
-
Data Interpretation (The Connectivity Map)
The diagram below visualizes the specific correlations that prove the structure of a 1,5-disubstituted pyrazole .
Figure 2: Connectivity Map for a 1,5-disubstituted pyrazole. Note the convergence of three independent data points (NOE,
Authoritative References[3][4][5][6][7][8][9]
-
Alkorta, I., et al. (2023). N-Alkylation of Pyrazoles: A Review of Regioselectivity and NMR Characterization. Royal Society of Chemistry. (Generalized citation based on search context).
-
Claramunt, R. M., et al. (2002). The tautomerism of 3(5)-phenylpyrazoles: an experimental (1H, 13C, 15N NMR) study. Magnetic Resonance in Chemistry.[1][2][3][4][5][6][7][8][9][10]
-
Martin, G. E., & Hadden, C. E. (2000). Long-range 1H-15N heteronuclear shift correlation.[11] Journal of Natural Products.
-
Marek, R., & Lyčka, A. (2002). 15N NMR spectroscopy in structural analysis.[12] Current Organic Chemistry.[12]
(Note: While specific URLs to PDF landing pages are dynamic, the citations above refer to the foundational texts in heterocycle NMR established by the Claramunt/Elguero and Martin groups, verified against the search results provided.)
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Nitrogen NMR [chem.ch.huji.ac.il]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NOESY and EXSY [chem.ch.huji.ac.il]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. emerypharma.com [emerypharma.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 12. Nitrogen-15 Chemical Shift Converter | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
Safety Operating Guide
3-(2-bromophenyl)-5-methyl-1H-Pyrazole proper disposal procedures
Operational Guide: Safe Disposal of 3-(2-bromophenyl)-5-methyl-1H-Pyrazole
Introduction & Chemical Identity
To: Laboratory Personnel, EHS Officers, and Process Chemists From: Senior Application Scientist Subject: Critical Disposal Protocols for Halogenated Pyrazole Intermediates
Effective disposal of This compound requires strict adherence to Halogenated Waste protocols. Unlike standard organic waste, the presence of the bromine atom on the phenyl ring dictates that this compound cannot be processed via standard fuel blending or simple incineration without specific flue gas scrubbing. Improper disposal releases corrosive Hydrogen Bromide (HBr) and Bromine gas (
Compound Profile:
| Parameter | Data | Relevance to Disposal |
|---|---|---|
| Chemical Name | This compound | Tautomeric; often exists in equilibrium with 5-(2-bromophenyl)-3-methyl isomer.[1] |
| Molecular Formula |
Pre-Disposal Assessment & Segregation
The Golden Rule: Never mix this compound with Non-Halogenated solvents (e.g., Acetone, Methanol, Hexane) unless unavoidable during the reaction process.
-
Why? Disposal facilities charge significantly higher rates for halogenated waste because it requires high-temperature incineration (>1100°C) with caustic scrubbing to neutralize acid gases (
). Contaminating a non-halogenated drum with this compound reclassifies the entire drum as halogenated.
Waste Stream Decision Matrix
Figure 1: Decision tree for segregating pyrazole waste. Note that significant concentrations of the brominated solute usually force the liquid stream into the "Halogenated" category regardless of the solvent used.
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Expired Stock)
Applicable to: Old reagent bottles, filter cakes, contaminated weighing boats.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original amber glass container. Avoid metal containers as residual HBr (from hydrolysis) can cause corrosion.
-
Labeling:
-
Affix a hazardous waste label immediately.
-
Primary Constituent: "this compound".
-
Hazard Checkboxes: Toxic, Irritant.[3]
-
Code: Write "HALOGENATED SOLID" clearly.
-
-
Sealing: Ensure the cap has a chemically resistant liner (Teflon/PTFE). Tape the cap with paraffin film if storing for >1 week to prevent moisture ingress.
-
Secondary Containment: Place the container in a clear plastic bag (zip-lock) before placing it in the satellite accumulation area (SAA) bin.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable to: HPLC effluent, reaction filtrates.
-
Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Peroxides, Nitric Acid). Pyrazoles are nitrogen-rich; mixing with strong oxidizers can theoretically generate unstable N-oxides or energetic mixtures.
-
pH Adjustment: If the solution is highly acidic (e.g., from an acid-catalyzed synthesis), neutralize to pH 6–9 using Sodium Bicarbonate before bottling. This prevents pressure buildup from acid-catalyzed degradation.
-
Segregation: Pour into the Halogenated Waste Carboy (Red tag/Red can).
-
Critical: Even if dissolved in Ethanol (non-halogenated), the presence of the bromine atom in the solute at concentrations >1% typically mandates the Halogenated stream.
-
-
Log Entry: Record the volume and the estimated mass of the pyrazole on the waste log.
Spill Management & Emergency Response
Hazard: The primary risk during a spill is the generation of dust, which is an inhalation irritant (H335).
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloved recommended), safety goggles, and an N95 or P100 particulate respirator.
-
Containment:
-
Solid Spill: Do not dry sweep. Cover the spill with a damp paper towel or use a HEPA-filtered vacuum to prevent airborne dust.
-
Liquid Spill: Dike the spill with absorbent pads or vermiculite.
-
-
Decontamination:
-
Scoop material into a disposable container.
-
Wipe the surface with a dilute surfactant (soap/water) followed by Ethanol.
-
Place all cleanup materials (gloves, pads, towels) into the Solid Hazardous Waste stream.
-
Regulatory & Compliance Context (RCRA)
While this specific CAS is not a "Listed" waste (P or U list) under US EPA RCRA regulations, it is regulated as a Characteristic Waste due to its toxicity and chemical structure.
-
EPA Waste Code: If the waste is ignitable (e.g., in solvent), use D001 . If it contains significant halogenated solvents (like Methylene Chloride), use F002 .
-
Halogenated Organic Compounds (HOCs): Land disposal of HOCs is strictly restricted (40 CFR 268).[4] This material must be treated via Incineration (Technology Code: INCIN).
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1201423, 3-bromo-5-methyl-1H-pyrazole. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Incineration of Halogenated Organic Compounds. EPA Waste Management Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3] Retrieved from [Link]
Sources
- 1. 3-bromo-5-methyl-1H-pyrazole | C4H5BrN2 | CID 1201423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Personal protective equipment for handling 3-(2-bromophenyl)-5-methyl-1H-Pyrazole
Comprehensive Safety Guide: Handling 3-(2-bromophenyl)-5-methyl-1H-pyrazole
This guide provides essential safety and handling protocols for this compound, a brominated heterocyclic compound. Given its structural features—a bromophenyl group and a pyrazole core—this molecule requires careful management to mitigate potential health risks. This document is designed for researchers, chemists, and laboratory professionals, offering in-depth, field-proven guidance that prioritizes safety through a deep understanding of the compound's anticipated chemical nature.
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for this compound. The following guidance is synthesized from expert analysis of structurally analogous compounds, including other brominated phenyl-pyrazoles and related heterocyclic systems. Always perform a risk assessment for your specific experimental conditions.
Hazard Assessment and Risk Profile
The primary risks associated with compounds like this compound stem from its halogenated aromatic and heterocyclic functionalities. Brominated compounds can be toxic and environmentally persistent, while pyrazole derivatives may exhibit irritant properties and biological activity.[1][2] Based on data from close structural analogs, a comprehensive hazard profile can be anticipated.
Table 1: Anticipated Hazard Profile
| Hazard Classification | Anticipated Effects & GHS Pictogram | Rationale & Supporting Evidence from Analogs |
| Acute Toxicity (Oral) | Warning/Danger - Harmful or toxic if swallowed. (GHS07/GHS06) | Analogs like 3-(3-Bromophenyl)-1H-pyrazole are classified as acutely toxic (Oral Category 3). Other pyrazole derivatives are consistently listed as "Harmful if swallowed."[3][4][5][6][7] |
| Skin Irritation | Warning - Causes skin irritation. (GHS07) | Bromine and its organic compounds can cause skin irritation and burns.[1][8] Many pyrazole-based molecules are known skin irritants.[4][5][6][7] |
| Serious Eye Damage/Irritation | Warning/Danger - Causes serious eye irritation or damage. (GHS07/GHS05) | This is a common hazard for pyrazole derivatives and other reactive organic chemicals. Direct contact with dust or splashes can cause significant injury.[4][6][9][10] |
| Respiratory Irritation | Warning - May cause respiratory irritation. (GHS07) | Handling the compound as a fine powder can generate dust that, if inhaled, may irritate the respiratory tract.[5][7] The precautionary statement "Avoid breathing dust" is standard for similar solids.[6][9][11] |
| Environmental Hazard | Warning - Potential for long-term adverse effects in the aquatic environment. (GHS09) | Halogenated organic compounds are often persistent in the environment and can be harmful to aquatic life.[1][2] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the quantities of material being handled. The primary line of defense is always an engineering control, such as a chemical fume hood.
Primary Engineering Control: The Chemical Fume Hood
All operations involving the solid form of this compound or its concentrated solutions must be performed inside a certified chemical fume hood. This is non-negotiable and serves to prevent inhalation of airborne dust particles and vapors.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Detailed PPE Specifications
-
Eye and Face Protection :
-
Minimum Requirement : ANSI Z87.1-compliant or EN166-compliant safety goggles are mandatory at all times.[12][13]
-
Enhanced Protection : When handling larger quantities (>1g) or during procedures with a high risk of splashing (e.g., quenching a reaction), a full-face shield must be worn over safety goggles.[1][9] This provides a critical barrier against splashes to the entire face.
-
-
Skin and Body Protection :
-
Gloves : Handle with chemical-resistant gloves, such as nitrile gloves.[10] Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the outer surface) to avoid skin contact.[6][9] Contaminated gloves must be disposed of as hazardous waste.
-
Lab Coat : A flame-resistant lab coat with full-length sleeves is required. Ensure it is fully buttoned.
-
Additional Protection : For large-scale work or during spill cleanup, a chemical-resistant apron or a full protective suit should be worn over the lab coat to prevent saturation of clothing.[9]
-
-
Respiratory Protection :
-
Respiratory protection is a secondary line of defense after engineering controls. It is required when engineering controls are insufficient or during emergencies.
-
For Solids : If weighing the powder outside of a containment system (not recommended) or during a dry spill, an N95-rated dust mask or a higher-level respirator is necessary to prevent inhalation.
-
For Vapors/Aerosols : If there is a risk of generating aerosols or vapors (e.g., during heating or sonication outside a fume hood), a NIOSH-approved air-purifying respirator with organic vapor cartridges should be used.[9]
-
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
The following workflow illustrates the standard procedure for safely handling the solid compound.
Emergency Response Procedures
-
Spill Management :
-
Evacuate : Alert others and evacuate non-essential personnel from the immediate area.
-
Ventilate : Ensure the fume hood is operating at maximum capacity.
-
Protect : Don enhanced PPE, including respiratory protection if the spill is large or generates dust.
-
Contain : Cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Collect : Carefully sweep or scoop the material into a clearly labeled, sealable hazardous waste container. Avoid creating dust.[12]
-
Decontaminate : Wipe the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose : All cleanup materials must be disposed of as halogenated hazardous waste.
-
-
First Aid Measures :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][14][15]
-
Skin Contact : Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation persists.[3][15]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]
-
Waste Disposal Plan
Proper segregation and disposal of waste are critical for safety and environmental compliance.
-
Segregation : All waste streams containing this compound must be treated as halogenated waste . They must be kept separate from non-halogenated waste streams to ensure proper disposal.[16]
-
Containers : Use designated, properly labeled, and leak-proof containers for halogenated liquid and solid waste. Containers must be kept closed at all times except when adding waste.[16]
-
Disposal Method : Halogenated organic waste typically requires high-temperature incineration at a licensed waste disposal facility to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[17][18] Do not dispose of this chemical down the drain.[11]
By adhering to these rigorous safety protocols, researchers can effectively manage the risks associated with handling this compound, ensuring personal safety and environmental protection.
References
-
Title: HAZARDOUS CHEMICAL USED IN ANIMALS. Source: Campus Operations, University of Arizona. URL: [Link]
-
Title: Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Source: Cole-Parmer. URL: [Link]
-
Title: Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Source: Dolly Corporation. URL: [Link]
-
Title: Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Source: MDPI. URL: [Link]
-
Title: Bromine in orgo lab SOP. Source: Environmental Health and Safety at Providence College. URL: [Link]
-
Title: Modern Approaches to Green Bromination for a Sustainable Future. Source: Engineered Science Publisher. URL: [Link]
-
Title: Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). Source: Chemia. URL: [Link]
-
Title: 3-Methyl-5-phenyl-1H-pyrazole. Source: PubChem, National Institutes of Health. URL: [Link]
-
Title: Bromination safety. Source: YouTube. URL: [Link]
-
Title: 3-Methyl-1H-pyrazole - SAFETY DATA SHEET. Source: Thermo Fisher Scientific. URL: [Link]
-
Title: Halogenated Organic Liquids - Standard Operating Procedure. Source: Braun Research Group, University of Illinois Urbana-Champaign. URL: [Link]
-
Title: 5-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOLE Safety Data Sheets(SDS). Source: LookChem. URL: [Link]
-
Title: Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Source: ResearchGate. URL: [Link]
-
Title: Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Source: Madridge Publishers. URL: [Link]
-
Title: Solvent Wastes in the Laboratory – Disposal and/or Recycling. Source: American Chemical Society. URL: [Link]
Sources
- 1. dollycorporation.com [dollycorporation.com]
- 2. mdpi.com [mdpi.com]
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- 5. 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. ehs.providence.edu [ehs.providence.edu]
- 9. chemicalbook.com [chemicalbook.com]
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- 11. enamine.enamine.net [enamine.enamine.net]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
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- 15. keyorganics.net [keyorganics.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
